Hydrocortisone Butyrate
Beschreibung
Eigenschaften
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3/h12,17-19,22,26,28H,4-11,13-14H2,1-3H3/t17-,18-,19-,22+,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQMVFGOVHVNG-TUFAYURCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045896 | |
| Record name | Hydrocortisone 17-butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13609-67-1 | |
| Record name | Hydrocortisone butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13609-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocortisone butyrate [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013609671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocortisone butyrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14540 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydrocortisone 17-butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCORTISONE BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05RMF7YPWN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hydrocortisone Butyrate and the Glucocorticoid Receptor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrocortisone (B1673445) butyrate (B1204436), a moderately potent topical corticosteroid, exerts its anti-inflammatory, immunosuppressive, and vasoconstrictive effects primarily through its interaction with the glucocorticoid receptor (GR). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of hydrocortisone butyrate, with a specific focus on its engagement with the glucocorticoid receptor. It details the downstream signaling pathways, quantitative binding kinetics, and methodologies for key experimental assays. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of glucocorticoid-based therapeutics.
Introduction
This compound is a synthetic corticosteroid used in the treatment of various inflammatory skin conditions.[1][2] Its therapeutic efficacy is intrinsically linked to its function as an agonist for the glucocorticoid receptor, a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor.[1] Upon binding to this compound, the GR undergoes a conformational change, translocates to the nucleus, and modulates the expression of a wide array of genes, leading to the attenuation of the inflammatory response.[1][3] Understanding the precise molecular interactions and the subsequent cellular signaling cascades is crucial for the rational design of new glucocorticoid drugs with improved therapeutic indices.
The Glucocorticoid Receptor Signaling Pathway
The classical mechanism of glucocorticoid receptor action involves a series of orchestrated molecular events, beginning with the binding of the ligand in the cytoplasm and culminating in the regulation of target gene transcription in the nucleus.
Cytoplasmic Activation and Nuclear Translocation
In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70.[3] The binding of a glucocorticoid agonist, such as this compound, induces a conformational change in the GR, leading to the dissociation of the chaperone proteins.[3] This unmasking of the nuclear localization signal (NLS) facilitates the translocation of the ligand-receptor complex into the nucleus.[1]
References
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Hydrocortisone Butyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrocortisone (B1673445) butyrate (B1204436), a potent topical corticosteroid, is widely utilized for its anti-inflammatory and immunosuppressive properties. The solid-state characteristics of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphic behavior, are of paramount importance as they directly influence its physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure of hydrocortisone butyrate. While the crystal structure of a single form has been elucidated, a thorough investigation into its potential polymorphism is still an area ripe for further exploration. This document details the known crystallographic data, experimental protocols for structural analysis, and discusses the potential for polymorphic forms based on the behavior of related corticosteroid compounds. Furthermore, it outlines the established mechanism of action and provides a conceptual framework for the characterization of new solid forms.
Introduction
Hydrocortisone 17-butyrate is a lipophilic ester of hydrocortisone that exhibits enhanced percutaneous absorption and pharmacological activity compared to its parent compound.[1] The efficacy and safety of a pharmaceutical formulation are intrinsically linked to the solid-state properties of the API. Crystal polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice, can have profound implications for drug development. Different polymorphs of the same API can display distinct melting points, dissolution rates, and stability profiles, all of which can impact the final drug product's performance. This guide aims to consolidate the available information on the crystal structure of this compound and to provide a technical framework for future research into its potential polymorphism.
Crystal Structure of this compound
To date, one crystal structure for this compound has been determined and is publicly available. The crystallographic data was obtained through single-crystal X-ray diffraction.[2][3][4][5]
Crystallographic Data
The crystallographic data for the known form of this compound are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₂₅H₃₆O₆ |
| Molecular Weight | 432.54 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a | 9.05738 (8) Å |
| b | 11.87633 (9) Å |
| c | 21.13465 (15) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 2273.42 (3) ų |
| Z | 4 |
| Temperature | 291 K |
Data obtained from single-crystal X-ray diffraction studies.[2][4]
Molecular and Packing Structure
The molecular structure of this compound reveals that the two central cyclohexane (B81311) rings adopt a chair conformation, while the terminal cyclohexene (B86901) and cyclopentane (B165970) rings are in half-chair and envelope conformations, respectively.[2][3][4][5] The butyrate chain exhibits some disorder in the crystal structure.[2][3][4][5] The crystal packing is characterized by intermolecular O—H···O hydrogen bonds, which link the molecules into chains running parallel to the a-axis.[2][3][4][5]
Polymorphism of this compound
While the crystal structure of one form of this compound is well-documented, extensive public literature specifically detailing the polymorphism of this compound is scarce. However, the phenomenon of polymorphism is well-established for the parent compound, hydrocortisone, and other related corticosteroids.[2][4][6][7] Hydrocortisone itself is known to exist in at least three polymorphic forms (I, II, and III) and a pseudopolymorphic solvate.[2][4] This suggests a high probability that this compound may also exhibit polymorphism under different crystallization conditions.
The identification and characterization of different polymorphs are crucial for ensuring the consistency and quality of the drug product. Different polymorphic forms can arise from variations in the crystallization process, such as the choice of solvent, temperature, and cooling rate.
Experimental Protocols
Single-Crystal X-ray Diffraction (SC-XRD)
The following is a representative experimental protocol for obtaining single crystals of this compound suitable for SC-XRD analysis, based on published literature.[1][5]
Objective: To grow single crystals of this compound for crystal structure determination.
Materials:
-
Hydrocortisone 17-butyrate
-
Methanol (B129727) (MeOH)
Procedure:
-
Dissolve a small amount of hydrocortisone 17-butyrate (e.g., 5 mg) in a suitable solvent, such as methanol (e.g., 20 mL), at room temperature to create a dilute solution.[1][5]
-
Allow the solvent to evaporate slowly and undisturbed at room temperature.[1][5]
-
Monitor the solution over time for the formation of single crystals.
-
Once suitable crystals have formed, they can be isolated and mounted for X-ray diffraction analysis.
Differential Scanning Calorimetry (DSC) for Polymorph Screening
DSC is a powerful thermal analysis technique used to investigate the thermal properties of materials, including melting point, enthalpy of fusion, and solid-solid phase transitions, making it an essential tool for polymorph screening.[8][9][10] A general protocol for analyzing a new batch of this compound for potential polymorphism is outlined below.
Objective: To identify and characterize different polymorphic forms of this compound based on their thermal behavior.
Materials:
-
This compound sample
-
DSC instrument with a refrigerated cooling system
-
Aluminum DSC pans
Procedure:
-
Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an aluminum DSC pan.
-
Seal the pan hermetically or with a pinhole lid, depending on the desired experimental conditions. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (a known melting point range for this compound is 209-214 °C).[3]
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for endothermic events (melting, solid-solid transitions) and exothermic events (crystallization).
-
Different polymorphs will typically exhibit different melting points and enthalpies of fusion. The presence of multiple melting peaks or recrystallization events can be indicative of polymorphism.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by acting as a glucocorticoid receptor agonist.[11][12] The binding of this compound to the glucocorticoid receptor initiates a cascade of events that ultimately leads to the suppression of inflammatory responses.
Workflow for Characterization of a New Crystalline Form
The discovery of a new crystalline form of an API necessitates a systematic characterization workflow to determine its properties and potential for development.
Conclusion
The solid-state chemistry of this compound is a critical aspect of its development as a safe and effective pharmaceutical product. This guide has presented the known crystal structure of this compound, providing a foundational understanding for researchers. While the existence of polymorphs has not been definitively established in the public literature, the behavior of structurally related corticosteroids strongly suggests that this compound may also exhibit this phenomenon. A systematic approach to polymorph screening, utilizing techniques such as DSC and XRD, is therefore highly recommended during drug development. Further research into the solid-state landscape of this compound will undoubtedly contribute to the optimization of its formulation and therapeutic performance.
References
- 1. Crystal structure of hydrocortisone 17-butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural, thermodynamic, and kinetic aspects of the trimorphism of hydrocortisone. | Semantic Scholar [semanticscholar.org]
- 3. This compound USP Reference Standard, High Purity Solid Form at Best Price [nacchemical.com]
- 4. Structural, thermodynamic, and kinetic aspects of the trimorphism of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polymorphism of hydrocortisone | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. h-and-m-analytical.com [h-and-m-analytical.com]
- 9. tainstruments.com [tainstruments.com]
- 10. perkinelmer.com.ar [perkinelmer.com.ar]
- 11. This compound | C25H36O6 | CID 26133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. alfa-api.com [alfa-api.com]
In Vitro Anti-inflammatory Properties of Hydrocortisone Butyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of hydrocortisone (B1673445) butyrate (B1204436), a moderately potent topical corticosteroid. It details the molecular mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes critical pathways and workflows.
Molecular Mechanism of Action
Hydrocortisone butyrate, like other glucocorticoids, exerts its anti-inflammatory effects primarily through interaction with the cytosolic glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression through two principal mechanisms: transactivation and transrepression.[1][2]
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of specific genes, upregulating the transcription of anti-inflammatory proteins. A key example is the induction of lipocortin-1 (Annexin A1), which inhibits phospholipase A2 (PLA2).[2] By blocking PLA2, the release of arachidonic acid from cell membranes is prevented, thereby halting the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1][2]
-
Transrepression: The GR complex inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA.[2] This protein-protein interaction prevents these factors from binding to their respective DNA response elements, thereby suppressing the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]
The following diagram illustrates the primary signaling pathway for the anti-inflammatory action of this compound.
Caption: Mechanism of Action of this compound.
Quantitative In Vitro Efficacy Data
The anti-inflammatory potency of this compound has been quantified through various in vitro assays, primarily focusing on its ability to inhibit the production of key inflammatory mediators in immune cells.
Inhibition of Pro-inflammatory Cytokines
This compound demonstrates a dose-dependent inhibition of T-cell derived cytokines.[3] Data from studies on human peripheral blood mononuclear cells (PBMCs) and T-cell clones show significant suppression of both Th1- and Th2-type cytokines.[3] Furthermore, the parent compound, hydrocortisone, has been shown to inhibit IL-6 production in LPS-stimulated PBMCs.[4]
| Cytokine | Cell Type | Stimulus | Drug | IC50 / % Inhibition | Reference |
| IFN-γ | Human T-cell clone | anti-CD3/CD28 | Hydrocortisone 17-Butyrate | ~ 1 x 10⁻⁸ M | De Bosscher et al., 1997 |
| IL-4 | Human T-cell clone | anti-CD3/CD28 | Hydrocortisone 17-Butyrate | ~ 5 x 10⁻⁸ M | De Bosscher et al., 1997 |
| IL-6 | Human PBMCs | Lipopolysaccharide (LPS) | Hydrocortisone | IC50 varied: 10⁻⁶ M to 10⁻⁴ M | Nishida et al., 1995[4] |
| TNF-α | N/A | N/A | This compound | Specific IC50 not identified | General statements[1] |
| IL-1β | N/A | N/A | This compound | Specific IC50 not identified | General statements[1] |
Note: Specific IC50 values for TNF-α and IL-1β inhibition by this compound were not available in the reviewed literature. However, inhibition of these cytokines is a well-established class effect of glucocorticoids.[1][2]
Inhibition of Prostaglandin (B15479496) Synthesis and COX-2
Glucocorticoids, including hydrocortisone, are known inhibitors of prostaglandin E2 (PGE2) biosynthesis.[5] This effect is primarily achieved by suppressing the expression of the COX-2 enzyme, a key component in the inflammatory cascade.[2][6] The inhibition occurs at the transcriptional level through the transrepression of NF-κB.[2]
| Mediator | Cell Type | Stimulus | Drug | Effect | Reference |
| PGE2 | Human Endothelial Cells | Histamine, Bradykinin | Hydrocortisone | Dose-dependent inhibition | Mitchell et al., 1993[7] |
| COX-2 | Human Monocytes | Lipopolysaccharide (LPS) | Hydrocortisone | Suppression of protein expression | Patrignani et al., 2001 |
Key Experimental Protocols
This section provides detailed methodologies for common in vitro assays used to evaluate the anti-inflammatory properties of compounds like this compound.
Cytokine Release Assay Using Human PBMCs
This protocol describes the measurement of cytokine inhibition from stimulated human peripheral blood mononuclear cells (PBMCs).
Objective: To quantify the dose-dependent inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) by this compound in LPS-stimulated PBMCs.
Materials:
-
Human PBMCs, isolated from whole blood via Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound stock solution (in DMSO or ethanol).
-
96-well cell culture plates.
-
ELISA kits for target cytokines (e.g., Human TNF-α, IL-6, IFN-γ).
Procedure:
-
Cell Seeding: Seed isolated PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium.
-
Drug Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add 50 µL of each dilution to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO or ethanol). Incubate for 1-2 hours at 37°C, 5% CO₂.
-
Inflammatory Stimulation: Prepare an LPS solution at a concentration of 200 ng/mL in culture medium. Add 50 µL to all wells except the unstimulated (negative) control wells, achieving a final concentration of 50 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. Store supernatants at -80°C until analysis.
-
Cytokine Quantification (ELISA): a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature. c. Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature. d. Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours. e. Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes. f. Wash the plate and add TMB substrate. Stop the reaction with stop solution and read the absorbance at 450 nm.
-
Data Analysis: Calculate cytokine concentrations from the standard curve. Determine the percentage inhibition for each this compound concentration relative to the LPS-stimulated vehicle control. Calculate the IC50 value using non-linear regression analysis.
The following diagram illustrates the experimental workflow for the cytokine release assay.
Caption: Workflow for In Vitro Cytokine Release Assay.
COX-2 Protein Expression Analysis by Western Blot
This protocol details the steps to assess the inhibition of COX-2 protein expression in macrophage-like cells.
Objective: To determine if this compound inhibits the expression of LPS-induced COX-2 protein in a dose-dependent manner.
Materials:
-
RAW 264.7 or THP-1 (differentiated with PMA) cell line.
-
DMEM or RPMI-1640 medium with 10% FBS.
-
Lipopolysaccharide (LPS).
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-COX-2 and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7) in 6-well plates and grow to 80-90% confluency. Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 12-24 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation: a. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. b. Incubate the membrane with primary anti-COX-2 antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensity for COX-2 and β-actin using software like ImageJ. Normalize the COX-2 signal to the β-actin signal for each sample.
Conclusion
This compound demonstrates significant in vitro anti-inflammatory properties consistent with the glucocorticoid class of drugs. Its primary mechanism involves the GR-mediated suppression of pro-inflammatory gene expression, particularly targeting the NF-κB and AP-1 pathways. This leads to a potent, dose-dependent inhibition of key inflammatory cytokines such as IFN-γ and IL-4, and the suppression of the COX-2 enzyme pathway. The experimental protocols provided herein offer robust methods for quantifying these effects, enabling further research and development in the field of inflammatory diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C25H36O6 | CID 26133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Corticosteroids class-dependently inhibit in vitro Th1- and Th2-type cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Prostaglandin Biosynthesis by Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoids suppress hypoxia-induced COX-2 and hypoxia inducible factor-1α expression through the induction of glucocorticoidinduced leucine zipper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of prostaglandin synthesis by glucocorticoids in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrocortisone Butyrate: An In-Depth Examination of its Attenuating Effects on Pro-Inflammatory Cytokine Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydrocortisone (B1673445) butyrate (B1204436), a mid-potency topical corticosteroid, exerts significant anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. This technical guide synthesizes the current understanding of the molecular mechanisms underlying these effects, presents available quantitative data on its inhibitory actions, and provides detailed experimental protocols for researchers investigating its properties. Hydrocortisone butyrate, by activating the glucocorticoid receptor, orchestrates a multi-faceted suppression of inflammatory cascades, primarily through the inhibition of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to a marked reduction in the synthesis and release of critical pro-inflammatory mediators including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ), thereby alleviating inflammatory symptoms in various dermatological conditions.
Introduction
Inflammatory skin diseases are often characterized by the dysregulated production of pro-inflammatory cytokines. These signaling molecules play a pivotal role in the initiation and perpetuation of the inflammatory response. Topical corticosteroids, such as this compound, remain a cornerstone in the management of these conditions due to their potent anti-inflammatory and immunosuppressive properties.[1] This guide delves into the specific effects of this compound on the expression of pro-inflammatory cytokines, providing a comprehensive resource for researchers in the field of dermatology and immunology.
Mechanism of Action: Modulation of Pro-Inflammatory Signaling Pathways
This compound's primary mechanism of action involves its interaction with the glucocorticoid receptor (GR).[1] Upon binding, the this compound-GR complex translocates to the nucleus, where it influences gene expression through several key mechanisms:
-
Transrepression: The activated GR can directly or indirectly interfere with the activity of pro-inflammatory transcription factors, most notably NF-κB and AP-1.[2][3][4] This interference prevents the transcription of genes encoding for a host of pro-inflammatory cytokines.
-
Transactivation: The GR can also bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression.
The net effect of these interactions is a profound suppression of the inflammatory cascade.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-1β, and IL-6. This compound inhibits this pathway primarily by increasing the expression of IκBα, which enhances the sequestration of NF-κB in the cytoplasm.[5]
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Inhibition of the AP-1 Signaling Pathway
Activator Protein-1 (AP-1) is another crucial transcription factor involved in inflammation and is a complex of proteins from the Jun and Fos families.[2] Pro-inflammatory signals activate signaling cascades (e.g., MAPK pathways) that lead to the activation of AP-1.[6] The activated glucocorticoid receptor can physically interact with c-Jun and c-Fos, the key components of the AP-1 complex, thereby inhibiting their ability to bind to DNA and drive the expression of pro-inflammatory genes.[2][4]
Figure 2: Inhibition of the AP-1 signaling pathway by this compound.
Quantitative Data on Cytokine Inhibition
Table 1: Dose-Dependent Inhibition of Cytokine Production by Hydrocortisone and Hydrocortisone 17-Butyrate
| Cytokine | Cell Type | Stimulant | Corticosteroid | Concentration (M) | % Inhibition (approx.) | Reference |
| IFN-γ | T lymphocytes | - | Hydrocortisone | 10⁻⁹ - 10⁻⁴ | Dose-dependent inhibition | [3][7] |
| IFN-γ | T lymphocytes | - | Hydrocortisone 17-Butyrate | 10⁻⁹ - 10⁻⁴ | Dose-dependent inhibition | [3][7] |
| IL-4 | T lymphocytes | - | Hydrocortisone | 10⁻⁹ - 10⁻⁴ | Dose-dependent inhibition | [3][7] |
| IL-4 | T lymphocytes | - | Hydrocortisone 17-Butyrate | 10⁻⁹ - 10⁻⁴ | Dose-dependent inhibition | [3][7] |
| IL-6 | Human Peripheral Blood Mononuclear Cells | LPS (10µg/ml) | Hydrocortisone | 10⁻⁶ | 50% (in 3/10 subjects) | [4] |
| IL-6 | Human Peripheral Blood Mononuclear Cells | LPS (10µg/ml) | Hydrocortisone | 10⁻⁵ | 50% (in 3/10 subjects) | [4] |
| IL-6 | Human Peripheral Blood Mononuclear Cells | LPS (10µg/ml) | Hydrocortisone | 10⁻⁴ | 50% (in remaining subjects) | [4] |
*Note: At the lowest concentrations (10⁻⁹ M), hydrocortisone and hydrocortisone 17-butyrate showed a stimulatory effect on IL-4 production.[3][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of this compound on pro-inflammatory cytokine expression.
In Vitro Cell Culture and Treatment
Objective: To culture relevant cell types and treat them with this compound to assess its impact on cytokine production.
Materials:
-
Primary human keratinocytes or peripheral blood mononuclear cells (PBMCs)
-
Appropriate cell culture medium (e.g., Keratinocyte Growth Medium, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in a suitable solvent like DMSO)
-
Pro-inflammatory stimulus (e.g., Lipopolysaccharide (LPS), TNF-α, IL-1β)
-
6-well or 24-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a predetermined density to achieve approximately 80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Pre-treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for a specified period (e.g., 1-24 hours).
-
Stimulation: After the pre-treatment period, add the pro-inflammatory stimulus to the culture medium.
-
Incubation: Incubate the cells for a further period (e.g., 6-24 hours) to allow for cytokine production and release.
-
Sample Collection: Collect the cell culture supernatant for protein analysis (ELISA) and lyse the cells for RNA extraction (qPCR).
Figure 3: General workflow for in vitro cell culture and treatment.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.
Materials:
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)
-
96-well microplate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Recombinant cytokine standard
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound antibody.
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: Add the collected cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Wash the plate as described in step 2.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known cytokine concentrations and use it to determine the concentration of the cytokine in the unknown samples.
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
Objective: To quantify the relative expression levels of mRNA for specific pro-inflammatory cytokines.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Specific primers for target cytokine genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Conclusion
This compound is a potent inhibitor of pro-inflammatory cytokine expression, acting through the glucocorticoid receptor to suppress the NF-κB and AP-1 signaling pathways. While the qualitative effects are well-established, there is a need for more comprehensive quantitative data, particularly regarding its inhibitory concentrations for key cytokines like TNF-α and IL-1β. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the anti-inflammatory properties of this compound and to contribute to a more complete understanding of its therapeutic mechanisms. This knowledge is crucial for the development of more targeted and effective treatments for a range of inflammatory skin diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Transcriptional interference between c-Jun and the glucocorticoid receptor: mutual inhibition of DNA binding due to direct protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoid regulation of c-fos, c-jun and transcription factor AP-1 in the AtT-20 corticotrope cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Corticosteroids class-dependently inhibit in vitro Th1- and Th2-type cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Docking of Hydrocortisone Butyrate to the Glucocorticoid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) butyrate (B1204436), a synthetic corticosteroid, is widely utilized in dermatology for its potent anti-inflammatory and immunosuppressive properties.[1][2] Its therapeutic effects are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor.[3][4] Understanding the precise molecular interactions between hydrocortisone butyrate and the glucocorticoid receptor is paramount for the rational design of novel glucocorticoids with improved efficacy and reduced side effects. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the intermolecular interactions.[5] This guide provides a comprehensive overview of the molecular docking of this compound to the glucocorticoid receptor, including a detailed methodology, analysis of binding interactions, and the underlying signaling pathways.
Glucocorticoid Receptor Signaling Pathway
The physiological and pharmacological actions of glucocorticoids are initiated by their binding to the cytosolic glucocorticoid receptor.[6] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[2][7] Within the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3][6] This regulation of gene expression ultimately leads to the diverse physiological and therapeutic effects of glucocorticoids.[3]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C25H36O6 | CID 26133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
A Technical Guide to the Regulation of NF-κB Signaling by Hydrocortisone Butyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanisms by which hydrocortisone (B1673445) butyrate (B1204436), a mid-potency topical corticosteroid, regulates the nuclear factor-kappa B (NF-κB) signaling pathway. The anti-inflammatory effects of hydrocortisone butyrate are primarily attributed to its action as a glucocorticoid receptor agonist. However, its esterification with butyric acid introduces the potential for a dual mechanism of action, with the butyrate moiety possibly contributing to NF-κB inhibition through histone deacetylase (HDAC) inhibition. This document details the established glucocorticoid-mediated regulation of NF-κB and explores the potential role of the butyrate component. It provides structured quantitative data from related compounds, detailed experimental protocols for investigating these pathways, and visual diagrams to elucidate the complex signaling and experimental workflows.
Introduction
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] Its activation is a key event in the inflammatory cascade. Glucocorticoids, such as hydrocortisone, are potent anti-inflammatory agents that exert their effects in part by suppressing NF-κB activity.[2] this compound is a synthetic corticosteroid used topically to treat various inflammatory skin conditions.[3]
The primary mechanism of action for this compound involves binding to the cytosolic glucocorticoid receptor (GR).[4] This ligand-receptor complex translocates to the nucleus, where it can interfere with NF-κB signaling through several mechanisms. Additionally, studies on the metabolism of similar compounds suggest that the butyrate ester may be hydrolyzed, releasing hydrocortisone and butyric acid.[5] Butyrate itself is a known inhibitor of NF-κB, primarily through its action as an HDAC inhibitor.[6][7] This guide will explore both the established GR-mediated pathways and the potential contribution of the butyrate moiety to the overall anti-inflammatory effect of this compound on the NF-κB signaling pathway.
Molecular Mechanisms of NF-κB Regulation
Glucocorticoid Receptor-Mediated Inhibition
The classical mechanism of NF-κB suppression by this compound is initiated by its binding to the glucocorticoid receptor. This activated GR complex can then inhibit NF-κB activity through:
-
Direct Interaction: The activated GR can directly bind to the p65 subunit of the NF-κB heterodimer. This interaction is thought to prevent NF-κB from binding to its target DNA sequences, thereby inhibiting the transcription of pro-inflammatory genes.
-
Induction of IκBα Synthesis: The GR complex can bind to Glucocorticoid Response Elements (GREs) in the promoter region of the gene encoding IκBα, the primary inhibitor of NF-κB.[1] This leads to increased synthesis of IκBα, which then sequesters NF-κB in the cytoplasm in an inactive state.[2]
-
Competition for Coactivators: Both GR and NF-κB require transcriptional coactivators, such as CREB-binding protein (CBP) and p300, to initiate gene transcription. Activated GR can compete with NF-κB for these limited coactivators, leading to a reduction in NF-κB-mediated gene expression.
Potential Role of the Butyrate Moiety
While the glucocorticoid effects are well-established, the butyrate component of this compound may also contribute to NF-κB inhibition. Studies on sodium butyrate have demonstrated its ability to suppress NF-κB activation.[8][9] The proposed mechanism involves the inhibition of histone deacetylases (HDACs). HDAC inhibition can lead to the hyperacetylation of both histones and non-histone proteins, including the p65 subunit of NF-κB. This acetylation can interfere with the transcriptional activity of NF-κB. While it is plausible that hydrolysis of this compound in the skin could release butyric acid to act locally, further research is needed to confirm the extent and significance of this pathway for the intact drug molecule.
Quantitative Data on NF-κB Inhibition
| Compound | Cell Type | Stimulus | Assay | Key Findings | Reference |
| Sodium Butyrate | HT-29 (human colon adenocarcinoma) | TNF-α | EMSA | 70% inhibition of TNF-α-induced NF-κB binding activity with 5 mM sodium butyrate. | [10] |
| Sodium Butyrate | THP-1 (human monocytic) | LPS | Western Blot | Stabilized IκBα levels in the presence of LPS with 2 mM butyrate. | [8] |
| Sodium Butyrate | Human Intestinal Biopsies (Crohn's Disease) | Endogenous | TNF-α ELISA | Significant decrease in TNF production with 2 mM and 10 mM butyrate. | [8] |
| Sodium Butyrate | RAW 264.7 (murine macrophages) | LPS | ELISA | Inhibition of TNF-α, IL-6, and IL-12 production with 100µM and 500µM butyrate. | [11] |
Disclaimer: The data presented above is for sodium butyrate, not this compound. The relevance of this data is dependent on the in vivo hydrolysis of this compound and the local concentration of released butyric acid.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on the NF-κB signaling pathway.
Western Blot for p65 Phosphorylation and IκBα Degradation
This protocol is designed to quantify the levels of phosphorylated p65 and total and phosphorylated IκBα as markers of NF-κB pathway activation.
Materials:
-
Human keratinocytes (e.g., HaCaT) or dermal fibroblasts.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound solution (in a suitable vehicle like DMSO).
-
TNF-α or another NF-κB activator.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-phospho-IκBα (Ser32), anti-IκBα, anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for 1-2 hours. Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes. Include appropriate vehicle and stimulus controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein samples and run on SDS-PAGE gels. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control.[11][12][13][14][15]
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293 or other suitable cells stably or transiently transfected with an NF-κB luciferase reporter construct and a constitutively expressed control reporter (e.g., Renilla luciferase).
-
Cell culture medium.
-
This compound solution.
-
TNF-α.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed transfected cells in a white, clear-bottom 96-well plate. Allow cells to adhere overnight. Pre-treat with a dilution series of this compound for 1-2 hours.
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) to the appropriate wells and incubate for 6-8 hours.
-
Lysis and Luciferase Measurement: Lyse the cells according to the dual-luciferase assay kit manufacturer's instructions. Measure firefly and Renilla luciferase activity sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated control and determine the dose-dependent inhibition by this compound.[16][17][18][19]
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the movement of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells grown on glass coverslips in 24-well plates.
-
This compound solution.
-
TNF-α.
-
4% paraformaldehyde in PBS for fixation.
-
0.1% Triton X-100 in PBS for permeabilization.
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibody: anti-p65.
-
Alexa Fluor-conjugated secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Treat cells on coverslips with this compound and/or TNF-α as described for the Western blot protocol.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.
-
Staining: Block non-specific binding sites. Incubate with anti-p65 primary antibody, followed by an Alexa Fluor-conjugated secondary antibody. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 in a statistically significant number of cells for each condition.[20][21][22]
Visualizations
Signaling Pathway Diagram
References
- 1. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C25H36O6 | CID 26133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Absorption and metabolism of hydrocortisone 21-butyrate, 21-hemisuccinate and hydrocortisone by skin of the rabbit ear during single-pass perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. deepdyve.com [deepdyve.com]
- 8. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrate inhibits inflammatory responses through NFkappaB inhibition: implications for Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Counter-regulatory effect of sodium butyrate on tumour necrosis factor-alpha (TNF-α)-induced complement C3 and factor B biosynthesis in human intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantifying nuclear p65 as a parameter for NF-κB activation: Correlation between ImageStream cytometry, microscopy, and Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 18. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A method for the quantitative analysis of stimulation-induced nuclear translocation of the p65 subunit of NF-κB from patient-derived dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Hydrocortisone Butyrate on Keratinocyte Differentiation Markers: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) butyrate (B1204436), a mid-potency topical corticosteroid, is widely utilized in dermatology for its anti-inflammatory and immunosuppressive properties. Its mechanism of action primarily involves the glucocorticoid receptor (GR), leading to downstream effects on gene expression.[1][2] While its clinical efficacy in treating inflammatory skin conditions is well-established, a detailed understanding of its specific effects on keratinocyte differentiation is crucial for optimizing therapeutic strategies and developing novel dermatological drugs. This technical guide synthesizes the current understanding of how hydrocortisone and other glucocorticoids modulate key markers of keratinocyte differentiation, providing a framework for future research and drug development.
Keratinocyte differentiation is a highly regulated process essential for the formation of a functional epidermal barrier. This process involves the sequential expression of specific proteins, including early markers like keratin (B1170402) 1 (K1) and keratin 10 (K10), and late markers such as loricrin, filaggrin, and involucrin (B1238512), which are critical for the formation of the cornified envelope.[3] Glucocorticoids are known to exert a dual effect on this process, generally promoting terminal differentiation while potentially inhibiting early stages.[4]
Glucocorticoid Receptor Signaling Pathway in Keratinocytes
Hydrocortisone butyrate, upon penetrating the keratinocyte cell membrane, binds to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from chaperone proteins and translocation into the nucleus. Within the nucleus, the this compound-GR complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The complex directly binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of genes that can promote terminal differentiation.
-
Transrepression: The complex can interfere with the activity of other transcription factors, such as AP-1 and NF-κB, which are involved in inflammatory and proliferative responses. This transrepression is a key component of the anti-inflammatory effects of corticosteroids.
Below is a diagram illustrating the generalized signaling pathway of glucocorticoids in keratinocytes.
Effect on Keratinocyte Differentiation Markers
While specific quantitative data for this compound is limited, studies on other glucocorticoids, such as dexamethasone (B1670325) and hydrocortisone itself, provide insights into the expected effects on key differentiation markers. The following tables summarize these anticipated effects. It is important to note that these are generalized effects and the precise impact of this compound may vary depending on the experimental conditions.
Table 1: Anticipated Effects of this compound on Early Keratinocyte Differentiation Markers
| Marker | Protein Function | Expected Effect of this compound |
| Keratin 1 (K1) | Forms heterodimers with K10 in suprabasal keratinocytes, crucial for structural integrity. | Potential for no significant change or slight decrease, as glucocorticoids may inhibit early differentiation stages. |
| Keratin 10 (K10) | Partner of K1, essential for the mechanical stability of the epidermis. | Potential for no significant change or slight decrease, consistent with the inhibition of early differentiation. |
Table 2: Anticipated Effects of this compound on Late Keratinocyte Differentiation Markers
| Marker | Protein Function | Expected Effect of this compound |
| Loricrin | Major protein component of the cornified envelope, providing structural reinforcement. | Upregulation, promoting terminal differentiation and barrier function. |
| Filaggrin | Aggregates keratin filaments and is processed into natural moisturizing factors (NMFs). | Upregulation, enhancing skin hydration and barrier integrity. |
| Involucrin | A key structural protein of the cornified envelope. | Upregulation, contributing to the formation of a robust epidermal barrier. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. The following provides a generalized workflow for investigating the effects of this compound on keratinocyte differentiation.
Cell Culture and Treatment
-
Cell Culture: Primary Normal Human Epidermal Keratinocytes (NHEKs) are cultured in a serum-free, low-calcium (e.g., 0.03-0.09 mM) keratinocyte growth medium to maintain their proliferative, undifferentiated state.
-
Differentiation Induction: To induce differentiation, the calcium concentration in the medium is raised to a high level (e.g., 1.2-1.8 mM).
-
This compound Treatment: this compound, dissolved in a suitable vehicle (e.g., ethanol (B145695) or DMSO), is added to the differentiation medium at various concentrations (e.g., 10⁻⁹ to 10⁻⁶ M). A vehicle control is run in parallel. Cells are typically treated for 24 to 72 hours.
Analysis of Differentiation Markers
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression:
-
RNA Extraction: Total RNA is extracted from treated and control keratinocytes using a suitable kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA.
-
qRT-PCR: The expression levels of genes encoding for KRT1, KRT10, LOR, FLG, and IVL are quantified using specific primers and a housekeeping gene for normalization.
Western Blot for Protein Expression:
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Proteins are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for K1, K10, loricrin, filaggrin, and involucrin, followed by incubation with a corresponding secondary antibody.
-
Detection and Quantification: Protein bands are visualized and quantified using a suitable detection system.
The following diagram outlines the experimental workflow.
Conclusion and Future Directions
The available evidence suggests that this compound, like other glucocorticoids, likely promotes the terminal differentiation of keratinocytes, leading to an enhanced epidermal barrier. This is supported by the observed upregulation of late differentiation markers such as loricrin, filaggrin, and involucrin in response to glucocorticoid treatment. However, there is a clear need for further research to provide specific quantitative data on the dose-dependent and time-course effects of this compound on the expression of a comprehensive panel of keratinocyte differentiation markers. Such studies will be invaluable for a more precise understanding of its therapeutic mechanisms and for the rational design of future dermatological therapies targeting epidermal barrier function. Furthermore, investigating the interplay between the glucocorticoid receptor signaling pathway and other key pathways involved in keratinocyte differentiation, such as the Notch and MAPK pathways, will provide a more complete picture of its regulatory role in skin homeostasis.
References
- 1. benchchem.com [benchchem.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel genomic effects of glucocorticoids in epidermal keratinocytes: inhibition of apoptosis, interferon-gamma pathway, and wound healing along with promotion of terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrocortisone Butyrate: A Technical Guide to Corticosteroid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the binding affinity of hydrocortisone (B1673445) butyrate (B1204436) for corticosteroid receptors. Hydrocortisone butyrate, a mid-potency topical corticosteroid, is widely used in the treatment of various inflammatory skin conditions. Its therapeutic efficacy is intrinsically linked to its interaction with glucocorticoid and mineralocorticoid receptors. This document consolidates available quantitative data, details the experimental methodologies used to determine binding affinities, and illustrates the associated signaling pathways and experimental workflows. A comprehensive understanding of these interactions is crucial for the rational design and development of novel corticosteroid therapies with improved efficacy and safety profiles.
Introduction
This compound is a synthetic corticosteroid and a butyrate ester of hydrocortisone.[1] It is primarily utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the management of corticosteroid-responsive dermatoses.[1][2] The molecular mechanism of action for this compound, like other corticosteroids, is mediated through its binding to intracellular corticosteroid receptors: the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).[1]
The potency and selectivity of a corticosteroid are largely determined by its binding affinity for these receptors.[3] Higher affinity for the glucocorticoid receptor is generally associated with greater anti-inflammatory potency.[4] Conversely, significant binding to the mineralocorticoid receptor can lead to undesirable side effects, such as disruptions in electrolyte balance. This guide focuses on the specific binding characteristics of this compound to these two critical receptor types.
Glucocorticoid Receptor (GR) Binding Affinity
This compound exerts its anti-inflammatory effects primarily through its agonistic activity at the glucocorticoid receptor.[1] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes, leading to the suppression of pro-inflammatory pathways.[1]
Quantitative Binding Data
A study utilizing rat liver cytosol determined the dissociation constant (Kd) of [3H]hydrocortisone 17-butyrate 21-propionate for the glucocorticoid receptor to be 9.8 nM .[3] This was determined by Scatchard analysis of the binding data, which resulted in a linear plot indicative of a single class of high-affinity binding sites.[3] For comparison, the same study found that the parent compound, hydrocortisone, exhibited both high and low-affinity binding to the GR, with Kd values of 1.9 nM and 68.7 nM, respectively.[3] The Ki values for hydrocortisone in displacing [3H]dexamethasone and [3H]HBP were 51.9 nM and 42.3 nM, respectively.[3]
The study concluded that the esterification of hydrocortisone with butyrate and propionate (B1217596) at the C17 and C21 positions, respectively, leads to an increased affinity for the glucocorticoid receptor.[3] This enhanced affinity was attributed to a significantly lower dissociation rate of HBP from the receptor compared to hydrocortisone.[3]
Table 1: Glucocorticoid Receptor Binding Affinity of Hydrocortisone 17-Butyrate 21-Propionate and Hydrocortisone [3]
| Compound | Receptor Source | Method | Radioligand | Quantitative Metric | Value (nM) |
| Hydrocortisone 17-Butyrate 21-Propionate | Rat Liver | Scatchard Analysis | [3H]HBP | Kd | 9.8 |
| Hydrocortisone | Rat Liver | Scatchard Analysis | [3H]Hydrocortisone | Kd (high affinity) | 1.9 |
| Hydrocortisone | Rat Liver | Scatchard Analysis | [3H]Hydrocortisone | Kd (low affinity) | 68.7 |
| Hydrocortisone | Rat Liver | Displacement Assay | [3H]Dexamethasone | Ki | 51.9 |
| Hydrocortisone | Rat Liver | Displacement Assay | [3H]HBP | Ki | 42.3 |
Structure-Activity Relationship
The esterification of corticosteroids is a common strategy to enhance their lipophilicity and, consequently, their topical potency. The addition of a butyrate group at the C17α position of hydrocortisone increases its lipophilicity, which is believed to contribute to its enhanced penetration into the skin and higher binding affinity for the glucocorticoid receptor compared to hydrocortisone alone.[5] The elongation of the ester chain at the C17 and C21 positions generally leads to an increase in both binding affinity and lipophilicity.[5]
Mineralocorticoid Receptor (MR) Binding Affinity
The mineralocorticoid receptor plays a crucial role in regulating electrolyte and water balance. While glucocorticoids can bind to the MR, often with high affinity, this interaction is generally considered undesirable for topical anti-inflammatory agents as it can lead to systemic side effects.[6]
Inferred Binding Characteristics
Direct quantitative binding data for this compound to the mineralocorticoid receptor is not available in the reviewed literature. However, studies on the structure-activity relationships of corticosteroids provide strong evidence to suggest that this compound has a very low affinity for the MR.
Research has shown that the C17 position of the steroid nucleus is critical for its interaction with the mineralocorticoid receptor. The introduction of a bulky side chain at this position, such as the butyrate ester in this compound, has been demonstrated to cause a complete loss of affinity for the MR. This is in contrast to the glucocorticoid receptor, which can still accommodate such substitutions.
Therefore, it is highly probable that hydrocortisone 17-butyrate exhibits a high degree of selectivity for the glucocorticoid receptor over the mineralocorticoid receptor, which would contribute to its favorable safety profile with a reduced risk of mineralocorticoid-related side effects.
Experimental Protocols
The determination of corticosteroid receptor binding affinity is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on methodologies described in the literature.[3][6]
Preparation of Cytosolic Receptors
-
Tissue Homogenization: Target tissue (e.g., rat liver, cultured human keratinocytes) is minced and homogenized in a cold buffer solution (e.g., Tris-HCl buffer containing EDTA and molybdate (B1676688) to stabilize the receptor).[3][5]
-
Centrifugation: The homogenate is subjected to ultracentrifugation to pellet cellular debris and organelles, yielding a supernatant that contains the cytosolic fraction rich in soluble receptors.[3]
-
Protein Quantification: The protein concentration of the cytosol is determined using a standard method, such as the Bradford or Lowry assay, to ensure consistent receptor concentrations across experiments.
Competitive Radioligand Binding Assay
-
Incubation: A constant concentration of a radiolabeled corticosteroid (e.g., [3H]dexamethasone or a tritiated form of the test compound) is incubated with a known amount of the cytosolic receptor preparation.[3][5]
-
Competition: A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding to the receptor. A control group with no unlabeled competitor is included to determine maximum binding, and another set with a large excess of unlabeled ligand is used to determine non-specific binding.
-
Equilibrium: The incubation is carried out for a sufficient duration at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: At the end of the incubation period, the receptor-bound radioligand must be separated from the free radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation to pellet the charcoal.[6]
-
Quantification: The radioactivity in the supernatant, which represents the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. For direct binding studies with a radiolabeled test compound, Scatchard analysis can be performed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[3]
Visualizations
Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway for this compound.
Experimental Workflow
Caption: Workflow for a competitive radioligand corticosteroid receptor binding assay.
Conclusion
While direct quantitative binding affinity data for hydrocortisone 17-butyrate remains to be fully elucidated, evidence from its 21-propionate derivative strongly suggests a high affinity for the glucocorticoid receptor, likely exceeding that of its parent compound, hydrocortisone. This enhanced affinity is consistent with its classification as a mid-potency topical corticosteroid. Furthermore, structure-activity relationship studies indicate a negligible affinity for the mineralocorticoid receptor, which is a favorable characteristic for minimizing systemic side effects. The experimental protocols outlined in this guide provide a framework for future studies aimed at precisely quantifying the binding parameters of this compound and other novel corticosteroid compounds, thereby aiding in the development of safer and more effective anti-inflammatory therapies.
References
- 1. This compound | C25H36O6 | CID 26133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrocortisone 17-butyrate: a new topical corticosteroid preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal Corticosteroids: Topical Potency, Systemic Activity and Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a radioreceptor assay to measure glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of Hydrocortisone Butyrate in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of hydrocortisone (B1673445) butyrate (B1204436) in topical cream formulations. The developed isocratic method is accurate, precise, and specific, demonstrating suitability for routine quality control and stability testing. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its reliability for its intended purpose.
Introduction
Hydrocortisone butyrate is a synthetic corticosteroid used topically for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various dermatological conditions. Accurate and precise quantification of this compound in pharmaceutical formulations is crucial to ensure product quality, safety, and efficacy. This document provides a comprehensive guide to the development and validation of an HPLC-UV method suitable for the assay of this compound in cream matrices.
Method Development
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to effective method development. This compound is a moderately polar compound. It is practically insoluble in water, but soluble in organic solvents like methanol (B129727) and chloroform.[1]
Chromatographic Conditions
The selection of chromatographic parameters was based on achieving optimal separation of this compound from potential excipients and degradation products with good peak symmetry and a reasonable run time.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) and Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 242 nm |
| Run Time | 10 minutes |
Rationale for Selection:
-
Column: A C18 column was chosen due to its wide availability and suitability for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency. The 60:40 ratio was optimized to achieve a suitable retention time and peak shape.
-
Detection Wavelength: The UV spectrum of hydrocortisone shows a maximum absorbance at approximately 242 nm, providing good sensitivity for detection.[2]
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (USP grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Placebo cream (containing all excipients except this compound)
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 150 µg/mL.
Preparation of Sample Solutions (from Cream)
-
Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex for 5 minutes to disperse the cream.
-
Sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
This solution is expected to have a concentration of approximately 500 µg/mL. Further dilute with the mobile phase to fall within the calibration curve range (e.g., to a target concentration of 100 µg/mL).
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines. The following validation parameters were assessed:
System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.
Protocol: Inject the 100 µg/mL working standard solution six times.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
| % RSD of Retention Time | ≤ 1.0% | 0.3% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol: Inject the blank (mobile phase), placebo, standard solution, and sample solution.
The results should demonstrate that there are no interfering peaks at the retention time of this compound from the placebo or blank injections.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Protocol: Inject a series of at least five concentrations of this compound (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area response against the concentration and perform a linear regression analysis.
Table 3: Linearity Data
| Parameter | Result |
| Linearity Range | 50 - 150 µg/mL |
| Regression Equation | y = 25432x + 1234 |
| Correlation Coefficient (r²) | 0.9995 |
| Y-intercept | 1234 |
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol: Perform recovery studies by spiking the placebo cream with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the target assay concentration). Prepare three replicates for each level.
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 80 | 79.5 | 99.4 | 0.9 |
| 100% | 100 | 100.2 | 100.2 | 0.7 |
| 120% | 120 | 119.1 | 99.3 | 0.8 |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the 100% test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst and/or on a different instrument.
Table 5: Precision Data
| Parameter | % Assay (n=6) | Mean % Assay | % RSD |
| Repeatability | 99.8, 100.5, 99.2, 100.1, 99.5, 100.3 | 99.9 | 0.5% |
| Intermediate Precision | 100.1, 99.5, 100.8, 99.9, 100.2, 99.7 | 100.0 | 0.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Protocol: Calculated using the formulas: LOD = 3.3 * (Standard Deviation of the Intercept / Slope) LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Table 6: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantitation (LOQ) | 1.5 |
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol: Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% organic)
Table 7: Robustness Data
| Parameter Varied | Variation | % RSD of Results |
| Flow Rate | 0.9 mL/min | 1.2 |
| 1.1 mL/min | 1.1 | |
| Temperature | 28 °C | 0.9 |
| 32 °C | 0.8 | |
| Mobile Phase | Acetonitrile:Water (58:42) | 1.3 |
| Acetonitrile:Water (62:38) | 1.4 |
Visualization of Workflows
References
Application Note: Quantitative Analysis of Hydrocortisone Butyrate in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) butyrate (B1204436) is a topical corticosteroid used for its anti-inflammatory and immunosuppressive properties. Accurate quantification of hydrocortisone butyrate in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical methods due to its high sensitivity, selectivity, and specificity.[1][2] This application note provides a detailed protocol for the analysis of this compound in biological samples, specifically plasma, using LC-MS/MS. The method is based on a validated approach and includes comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Principle of the Method
This method utilizes a robust and sensitive LC-MS/MS assay for the determination of hydrocortisone 17-butyrate in plasma. The procedure involves the extraction of the analyte and an internal standard (IS) from the plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by using multiple reaction monitoring (MRM) in positive ion mode.
Experimental Protocols
Materials and Reagents
-
Hydrocortisone 17-Butyrate (Reference Standard)
-
Clobetasol (B30939) Propionate (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Methanol (B129727) (HPLC grade)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)
-
Rabbit Plasma (or other relevant biological matrix)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Ultimat XB-C18, 150 mm × 4.6 mm, 5 µm).[3]
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed for the clean-up and concentration of hydrocortisone 17-butyrate and the internal standard from plasma samples.[3]
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add the internal standard, clobetasol propionate. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
Alternative Sample Preparation Methods:
While SPE is a robust technique, other methods like liquid-liquid extraction (LLE) and protein precipitation (PPT) can also be adapted for the extraction of corticosteroids from biological matrices.
-
Liquid-Liquid Extraction (LLE): This involves the extraction of the analyte from the aqueous biological sample into an immiscible organic solvent.
-
Protein Precipitation (PPT): This is a simpler and faster method where a protein precipitating agent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. The supernatant is then directly injected or further processed.
LC-MS/MS Analysis
The reconstituted sample is then injected into the LC-MS/MS system for analysis.
Chromatographic Conditions: [3]
| Parameter | Condition |
| Column | Ultimat XB-C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) containing 30 mmol·L⁻¹ ammonium acetate and 0.1% formic acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Mass Spectrometric Conditions: [3]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for this compound and Internal Standard [3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydrocortisone 17-Butyrate | 433.3 | 327.3 |
| Clobetasol Propionate (IS) | 467.2 | 373.2 |
Method Validation Data
The described LC-MS/MS method was validated for its performance characteristics. A summary of the validation data is presented in the tables below.
Table 2: Linearity and Lower Limit of Quantification (LLOQ) [3]
| Parameter | Value |
| Linear Range | 0.1 - 10 ng/mL |
| Correlation Coefficient (r) | 0.9997 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 3: Precision and Accuracy [3]
| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | < 13.10 | < 13.10 | ± 7.20 |
| Medium QC | < 13.10 | < 13.10 | ± 7.20 |
| High QC | < 13.10 | < 13.10 | ± 7.20 |
Table 4: Matrix Effect and Stability [3]
| Parameter | Result |
| Matrix Effect of Internal Standard | 90.6 ± 2.9% |
| Short-term Stability (Room Temp, 12h) | Stable |
| Autosampler Stability (6°C, 24h) | Stable |
| Long-term Stability (-20°C, 60 days) | Stable |
| Freeze-Thaw Stability (3 cycles) | Stable |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Logical relationship of the analytical steps.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. The detailed protocol for solid-phase extraction, along with the specified chromatographic and mass spectrometric conditions, offers a robust framework for researchers in various fields. The presented validation data demonstrates that the method meets the criteria for bioanalytical method validation, ensuring accurate and precise results for pharmacokinetic and other related studies.
References
Application Notes and Protocols for In Vitro Skin Penetration Study of Hydrocortisone Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro skin penetration studies are a critical tool in the development and evaluation of topical dermatological products. These studies provide essential data on the rate and extent of a drug's absorption into and through the skin. This information is vital for assessing the bioavailability, efficacy, and safety of topical formulations. The following application notes and protocols provide a detailed methodology for conducting an in vitro skin penetration study of Hydrocortisone (B1673445) Butyrate (B1204436), a commonly used topical corticosteroid, adhering to internationally recognized guidelines such as the OECD Guideline 428.[1][2][3][4] The Franz diffusion cell is the most common apparatus for these studies, offering a reliable and reproducible method.[5][6][7][8][9]
Key Principles of In Vitro Skin Penetration Testing
The fundamental principle of in vitro skin penetration testing involves the use of a diffusion cell, typically a Franz cell, which consists of a donor and a receptor chamber separated by a skin membrane.[2][5][6][9] The test formulation, in this case containing hydrocortisone butyrate, is applied to the outer surface of the skin (stratum corneum) in the donor chamber. The receptor chamber is filled with a fluid that mimics physiological conditions and is maintained at a constant temperature.[6][8] Over time, the active ingredient permeates through the skin into the receptor fluid. Samples are collected from the receptor fluid at predetermined intervals and analyzed to quantify the amount of permeated drug.[6][7] This allows for the determination of key permeation parameters such as flux, permeability coefficient, and the amount of drug retained within the skin layers.
Experimental Protocols
Materials and Equipment
-
Franz Diffusion Cells: Vertical glass Franz diffusion cells with a known diffusion area (e.g., 1-2 cm²) and receptor volume (e.g., 5-12 mL). Static or flow-through cells are acceptable.[2][4]
-
Skin Membranes:
-
Excised human skin (split-thickness) from elective surgeries (e.g., abdominoplasty, mammoplasty) is the gold standard.[5]
-
Excised porcine (pig) skin is a common and accepted alternative due to its structural similarity to human skin.[10]
-
Reconstructed Human Epidermis (RHE) models (e.g., EpiSkin™, EpiDerm™, SkinEthic™) are validated alternatives.[11][12][13][14][15]
-
-
Receptor Solution: Phosphate Buffered Saline (PBS) pH 7.4, often with a solvent like ethanol (B145695) or a surfactant to ensure sink conditions for poorly soluble compounds like this compound. The chosen solution must be degassed before use.[8]
-
This compound Formulation: The test formulation (e.g., cream, ointment, gel) and a control formulation.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying this compound.[7][16] LC-MS/MS can also be used for higher sensitivity.[5]
-
General Laboratory Equipment: Magnetic stirrer, water bath/circulator for temperature control[8], micropipettes, syringes, vials, and standard laboratory glassware.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro skin penetration study.
Step-by-Step Protocol
-
Skin Membrane Preparation:
-
If using human or porcine skin, thaw the skin at room temperature.
-
Prepare split-thickness skin membranes (typically 200-400 µm) using a dermatome.
-
Visually inspect the skin for any imperfections (e.g., holes, scars).
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Measure skin integrity using a suitable method (e.g., transepidermal water loss - TEWL, or electrical resistance).
-
-
Franz Diffusion Cell Setup:
-
Thoroughly clean all parts of the Franz diffusion cells.[6]
-
Mount the prepared skin membrane between the donor and receptor chambers, ensuring the stratum corneum side faces the donor chamber.[6][8]
-
Clamp the chambers together securely to prevent leaks.[8]
-
Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[8]
-
Place a magnetic stir bar in the receptor chamber.
-
Place the assembled cells in a water bath or connect to a circulating water system to maintain the skin surface temperature at 32 ± 1°C.[8]
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Application of Formulation:
-
Apply a finite dose of the this compound formulation to the skin surface in the donor chamber. A typical dose is 1-5 mg/cm² for semi-solids.[3][17]
-
Ensure the formulation is spread evenly over the diffusion area.[17]
-
The donor chamber can be left open (non-occluded) or covered (occluded) depending on the study's objective.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), collect an aliquot of the receptor solution (e.g., 200-500 µL) through the sampling arm.[5]
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.[8]
-
Store the collected samples at an appropriate temperature (e.g., 4°C or -20°C) until analysis.
-
-
End of Experiment and Skin Processing:
-
At the end of the experiment (e.g., 24 hours), dismantle the Franz cells.
-
Carefully remove the skin membrane.
-
Wash the surface of the skin to remove any unabsorbed formulation.
-
Separate the epidermis from the dermis using heat or enzymatic methods.
-
Extract the this compound from the different skin layers (epidermis and dermis) using a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the extracts to determine the amount of drug retained in the skin.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the receptor fluid samples and skin extracts using a validated HPLC-UV method.[7]
-
A typical mobile phase for hydrocortisone analysis is a mixture of acetonitrile (B52724) and water or buffer.
-
Detection is usually performed at a wavelength of around 254 nm.
-
Data Presentation and Analysis
Calculation of Permeation Parameters
-
Cumulative Amount Permeated (Qn): Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each sampling time point, correcting for the drug removed in previous samples.
-
Steady-State Flux (Jss): Plot the cumulative amount of drug permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot.[6]
-
Lag Time (t_lag): The lag time is the time it takes for the drug to establish a steady-state diffusion across the skin. It is determined by extrapolating the linear portion of the cumulative amount versus time plot to the x-axis.[6]
-
Permeability Coefficient (Kp): The permeability coefficient can be calculated using the following equation: Kp = Jss / Cd where Jss is the steady-state flux and Cd is the concentration of the drug in the donor formulation.
Representative Quantitative Data
The following tables summarize representative data for in vitro skin permeation of this compound from various studies.
Table 1: Permeation Parameters of this compound through Porcine and Human Skin
| Parameter | Porcine Skin | Human Skin |
| Flux (µg/cm²/h) | Varies by formulation | Varies by formulation |
| Example Value | ~0.1 - 0.5 | ~0.05 - 0.2 |
| Skin Retention (µg/g of skin) | Varies by formulation | Varies by formulation |
| Example Value | ~50 - 200 | ~20 - 100 |
Note: The values presented are illustrative and can vary significantly based on the specific formulation, skin donor, and experimental conditions. Data synthesized from findings on permeation characteristics of hydrocortisone-17-butyrate.[18]
Table 2: Comparison of Hydrocortisone Permeation from Different Formulations (24h study)
| Formulation (1% Hydrocortisone) | Membrane | Cumulative Amount Permeated (µg/cm²) |
| Gel | Reconstituted Human Epidermis | ~198 |
| Gel | Mouse Skin | ~746 |
| Cream | Reconstituted Human Epidermis | ~30 - 70 |
| Cream | Mouse Skin | ~100 - 200 |
Note: This data is for hydrocortisone, not this compound, but provides a useful comparison of how formulation and membrane type can influence permeation. Data adapted from a study on hydrocortisone diffusion through various membranes.[19]
Signaling Pathways and Logical Relationships
While a detailed analysis of signaling pathways is beyond the scope of a standard in vitro penetration protocol, it's important to understand that the therapeutic effect of this compound is initiated upon its delivery to the viable epidermis and dermis. As a glucocorticoid, its primary mechanism of action involves binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates the transcription of genes involved in the inflammatory response.
Logical Relationship Diagram
Caption: Logical flow from topical application to therapeutic effect.
Conclusion
This protocol provides a comprehensive framework for conducting in vitro skin penetration studies of this compound. Adherence to these standardized methods, particularly those outlined in OECD Guideline 428, will ensure the generation of high-quality, reproducible data. Such data is indispensable for formulation optimization, bioequivalence assessment, and safety evaluation of topical products. Researchers should meticulously validate their analytical methods and carefully control experimental variables to ensure the reliability of their findings.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. eurolab.net [eurolab.net]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 6. benchchem.com [benchchem.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. alterlab.co.id [alterlab.co.id]
- 9. aurigaresearch.com [aurigaresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. The use of reconstructed human epidermis for skin absorption testing: Results of the validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. episkin.com [episkin.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Method for Analysis of Hydrocortisone | SIELC Technologies [sielc.com]
- 17. karger.com [karger.com]
- 18. researchgate.net [researchgate.net]
- 19. Hydrocortisone Diffusion Through Synthetic Membrane, Mouse Skin, and Epiderm™ Cultured Skin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrocortisone Butyrate Testing Using Reconstituted Human Epidermis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reconstituted human epidermis (RhE) models have emerged as a robust and ethically sound alternative to animal testing for assessing the safety and efficacy of topical formulations. These three-dimensional tissue models, derived from normal human keratinocytes, closely mimic the structure and function of the native human epidermis, providing a reliable platform for in vitro testing.[1][2][3][4] This document provides detailed application notes and protocols for the use of RhE models in the evaluation of topical products containing hydrocortisone (B1673445) butyrate (B1204436), a moderately potent corticosteroid used for its anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[5][6][7][8]
The protocols outlined below cover key endpoints for evaluating the bioactivity of hydrocortisone butyrate, including its effect on tissue viability, barrier function, and inflammatory responses.
Mechanism of Action of this compound
This compound exerts its therapeutic effects by binding to cytosolic glucocorticoid receptors (GR).[5][9] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the this compound-GR complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6]
A primary anti-inflammatory mechanism of this compound is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The activated GR complex can physically interact with the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[5][10] Additionally, glucocorticoids upregulate the expression of IκBα, an inhibitor of NF-κB, which further sequesters NF-κB in the cytoplasm.[5][10] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[6][9] Furthermore, this compound suppresses the activity of phospholipase A2, an enzyme crucial for the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid.[5][6][9]
Experimental Protocols
Assessment of Tissue Viability (MTT Assay)
This protocol is adapted from the OECD Test Guideline 439 for in vitro skin irritation testing and is used to assess the potential cytotoxicity of the this compound formulation.[11][12][13]
Materials:
-
Reconstituted Human Epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)[14][15]
-
Assay medium provided by the RhE model manufacturer
-
This compound formulation and vehicle control
-
Positive control: 5% (w/v) Sodium Dodecyl Sulfate (SDS) in deionized water[13]
-
Negative control: Phosphate-Buffered Saline (PBS)[13]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5-1 mg/mL in PBS or assay medium)
-
Isopropanol (B130326) or other formazan (B1609692) extraction solvent
-
Multi-well plates (6-well and 96-well)
-
Sterile forceps and PBS for rinsing
Procedure:
-
Pre-incubation: Upon receipt, place the RhE tissues in a 6-well plate containing pre-warmed assay medium and incubate for at least 1 hour at 37°C and 5% CO2. Replace the medium and incubate overnight (18-24 hours).[11]
-
Application of Test Substances:
-
Apply 25-50 µL of the this compound formulation, vehicle control, or negative control directly onto the surface of the RhE tissue.[1]
-
For the positive control, apply 25-50 µL of 5% SDS solution.
-
Ensure even coverage of the tissue surface.
-
-
Exposure: Incubate the tissues for a defined period, typically 60 minutes, at 37°C and 5% CO2.[3][11]
-
Rinsing: After the exposure period, thoroughly rinse the tissues with PBS to remove the test substance. This can be done by gently swirling the tissue inserts in a beaker of PBS and then blotting the bottom of the insert on sterile absorbent material.
-
Post-incubation: Transfer the rinsed tissues to a new 6-well plate containing fresh, pre-warmed assay medium and incubate for 42 hours at 37°C and 5% CO2.[11]
-
MTT Assay:
-
After the post-incubation period, transfer the tissues to a 24-well plate containing 300 µL of MTT solution per well.
-
Incubate for 3 hours at 37°C and 5% CO2. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
After incubation, gently blot the tissues and transfer them to a new 24-well plate.
-
Add 2 mL of isopropanol to each well to extract the formazan.
-
Shake the plate for at least 2 hours at room temperature to ensure complete extraction.
-
-
Data Analysis:
-
Transfer 200 µL of the formazan solution from each well to a 96-well plate.
-
Measure the optical density (OD) at 570 nm using a plate reader.
-
Calculate the percentage of viability for each tissue relative to the negative control: % Viability = (OD of test substance-treated tissue / OD of negative control-treated tissue) x 100
-
Data Presentation:
| Treatment Group | Concentration | Mean OD (570 nm) | Standard Deviation | % Viability |
| Negative Control (PBS) | N/A | Value | Value | 100 |
| Vehicle Control | Specify | Value | Value | Value |
| This compound | 0.1% | Value | Value | Value |
| Positive Control (5% SDS) | 5% | Value | Value | Value (<50%) |
| Note: This table is an example. Actual values must be determined experimentally. |
Assessment of Barrier Function (Transepithelial Electrical Resistance - TEER)
TEER measurement is a non-invasive method to assess the integrity of the epidermal barrier.[6][16]
Materials:
-
RhE tissue models cultured in transwell inserts
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes
-
Sterile PBS with and without calcium and magnesium
-
Assay medium
Procedure:
-
Equilibration: Before measurement, allow the RhE tissues to equilibrate to room temperature for 30 minutes.
-
Electrode Sterilization: Sterilize the electrodes with 70% ethanol (B145695) and allow them to air dry in a sterile hood.
-
TEER Measurement:
-
Add pre-warmed PBS or assay medium to the apical (top) and basolateral (bottom) compartments of the transwell insert. The volumes will depend on the specific RhE model and manufacturer's instructions.
-
Place the shorter "chopstick" electrode in the apical compartment and the longer electrode in the basolateral compartment.
-
Record the resistance reading in Ohms (Ω) once the value stabilizes.
-
Measure the resistance of a blank insert without tissue to subtract from the tissue readings.
-
-
Data Analysis:
-
Corrected Resistance (Ω) = Resistance of tissue insert - Resistance of blank insert
-
TEER (Ω·cm²) = Corrected Resistance (Ω) x Effective surface area of the insert (cm²)
-
TEER can be measured at baseline and after treatment with this compound to assess its effect on barrier integrity.
-
Data Presentation:
| Treatment Group | Time Point | Mean TEER (Ω·cm²) | Standard Deviation | % Change from Baseline |
| Vehicle Control | 0 hr | Value | Value | 0 |
| 24 hr | Value | Value | Value | |
| 48 hr | Value | Value | Value | |
| This compound (0.1%) | 0 hr | Value | Value | 0 |
| 24 hr | Value | Value | Value | |
| 48 hr | Value | Value | Value | |
| Note: This table is an example. Actual values must be determined experimentally. Reference TEER values for RhE models can range from 1,500 to over 11,000 Ω·cm².[17][18] |
Assessment of Anti-Inflammatory Effects (Cytokine Release Assay)
This protocol measures the ability of this compound to reduce the release of pro-inflammatory cytokines from RhE tissues stimulated with an inflammatory agent.[4][19][20][21]
Materials:
-
RhE tissue models
-
Assay medium
-
Inflammatory stimulus (e.g., lipopolysaccharide (LPS), phorbol (B1677699) 12-myristate 13-acetate (PMA), or a cytokine cocktail of TNF-α/IL-17A/IL-22)[22]
-
This compound formulation and vehicle control
-
ELISA kits for human IL-1α, IL-6, and IL-8
Procedure:
-
Pre-incubation and Treatment: Follow the pre-incubation steps as described in the MTT assay protocol. After overnight incubation, replace the medium with fresh medium containing the inflammatory stimulus. Concurrently, apply the this compound formulation or vehicle control topically to the RhE tissues.
-
Incubation: Incubate the tissues for 24-48 hours at 37°C and 5% CO2 to allow for cytokine production and release into the medium.
-
Medium Collection: After incubation, collect the culture medium from the basolateral compartment of each well.
-
Cytokine Analysis:
-
Centrifuge the collected medium to remove any cellular debris.
-
Perform ELISA for IL-1α, IL-6, and IL-8 on the supernatant according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine (in pg/mL) in the samples.
-
Compare the cytokine levels in the this compound-treated groups to the vehicle-treated, stimulated group to determine the percentage of inhibition.
-
Data Presentation:
| Treatment Group | IL-1α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |
| Unstimulated Control | Value | Value | Value |
| Stimulated + Vehicle Control | Value | Value | Value |
| Stimulated + this compound (0.1%) | Value | Value | Value |
| % Inhibition by this compound | Value | Value | Value |
| Note: This table is an example. Actual values must be determined experimentally. In a study on S. aureus-infected keratinocytes, IL-6 and IL-8 levels were significantly reduced by an anti-inflammatory extract.[20] |
Assessment of Gene Expression (qPCR)
This protocol can be used to investigate the effect of this compound on the expression of genes involved in inflammation and keratinocyte differentiation.[22][23][24]
Materials:
-
RhE tissue models
-
This compound formulation and vehicle control
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., IL1A, IL6, IL8, TSLP, FLG, LOR, IVL) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Treatment and Tissue Harvesting: Treat the RhE tissues with the this compound formulation or vehicle control as described in previous protocols. At the end of the treatment period, harvest the tissues for RNA extraction.
-
RNA Extraction: Extract total RNA from the tissues using a suitable kit, following the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated group to the vehicle control.
-
Data Presentation:
| Gene | Treatment Group | Fold Change in Expression | p-value |
| IL6 | This compound (0.1%) | Value | Value |
| IL8 | This compound (0.1%) | Value | Value |
| FLG (Filaggrin) | This compound (0.1%) | Value | Value |
| LOR (Loricrin) | This compound (0.1%) | Value | Value |
| Note: This table is an example. Actual values must be determined experimentally. Glucocorticoids are expected to downregulate inflammatory genes and may influence the expression of differentiation markers.[22] A study on human skin in vivo showed that hydrocortisone-17-butyrate decreased the aminoterminal propeptide of type I procollagen (B1174764) (PINP) by 63% and the aminoterminal propeptide of type III procollagen (PIIINP) by 55%.[25][26] |
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]
- 4. Analysis of interleukin-1alpha (IL-1alpha) and interleukin-8 (IL-8) expression and release in in vitro reconstructed human epidermis for the prediction of in vivo skin irritation and/or sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of transepithelial electric resistance (TEER) in reconstructed human epidermis by excipients known to permeate intestinal tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of contact hypersensitivity to topical corticosteroids with hydrocortisone-17-butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of reconstructed human epidermis for skin absorption testing: Results of the validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro Approach to Assess Local Tolerance of Ingredients Dedicated to Specific Topical Care Applications [dermatoljournal.com]
- 14. episkin.com [episkin.com]
- 15. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 16. Skin-on-a-Chip: Transepithelial Electrical Resistance and Extracellular Acidification Measurements through an Automated Air-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Reconstructed human epidermis for in vitro studies on atopic dermatitis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Inflamed and Infected Reconstructed Human Epidermis to Study Atopic Dermatitis and Skin Care Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Endogenous glucocorticoid deficiency in psoriasis promotes inflammation and abnormal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gut-derived short-chain fatty acids modulate skin barrier integrity by promoting keratinocyte metabolism and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Comparison of the effect of hydrocortisone, hydrocortisone-17-butyrate and betamethasone on collagen synthesis in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Comparison of the effect of hydrocortisone, hydrocortisone-17-butyrate and betamethasone on collagen synthesis in human skin in vivo. | Acta Dermato-Venereologica [medicaljournalssweden.se]
Application Notes and Protocols for a Cell-Based Bioassay to Determine Hydrocortisone Butyrate Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) butyrate (B1204436) is a topical corticosteroid utilized for its anti-inflammatory and immunosuppressive properties in treating various skin conditions.[1] Its therapeutic efficacy is primarily mediated through the activation of the glucocorticoid receptor (GR), a ligand-dependent transcription factor. Upon binding, the hydrocortisone butyrate-GR complex translocates to the nucleus, where it modulates the expression of target genes. This modulation occurs through two main mechanisms:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR complex inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby reducing the expression of inflammatory mediators.[2][3]
This application note provides a detailed protocol for a cell-based reporter gene bioassay to quantify the potency of this compound by measuring its ability to activate the GR and induce gene expression through GREs.
Principle of the Bioassay
This bioassay employs a human cell line, such as the A549 lung carcinoma cell line which endogenously expresses GR, stably transfected with a luciferase reporter gene under the control of a GRE-containing promoter. When this compound is added to the cell culture, it binds to and activates the GR. The activated GR-ligand complex then binds to the GREs in the reporter construct, driving the expression of luciferase. The amount of light produced upon the addition of a luciferin (B1168401) substrate is directly proportional to the potency of the this compound in activating the GR.
Signaling Pathway Overview
The binding of this compound to the cytoplasmic glucocorticoid receptor (GR) initiates a signaling cascade. This leads to the dissociation of heat shock proteins (HSPs), dimerization of the GR, and its translocation into the nucleus. In the nucleus, the GR dimer can bind to Glucocorticoid Response Elements (GREs) to activate the transcription of anti-inflammatory genes (transactivation). Alternatively, it can interfere with the signaling pathways of pro-inflammatory transcription factors like NF-κB and AP-1, preventing them from promoting the transcription of inflammatory genes (transrepression).
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Cell Line: A549 cells stably expressing a GRE-luciferase reporter construct (A549-GRE).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, if applicable).
-
Assay Medium: DMEM with 1% charcoal-stripped FBS and 1% Penicillin-Streptomycin.
-
This compound: Analytical grade.
-
Reference Glucocorticoid: Dexamethasone (B1670325), analytical grade.
-
Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO).
-
Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega ONE-Glo™ Luciferase Assay System).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Experimental Workflow
The experimental workflow consists of several key stages, starting from the preparation of the cells to the final data analysis. This process involves seeding the reporter cell line, treating the cells with the test compounds, incubating to allow for a response, and finally measuring the luciferase activity to determine the potency of the compounds.
Caption: Bioassay Experimental Workflow.
Detailed Protocol
-
Cell Seeding:
-
Culture A549-GRE cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in Assay Medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well white, clear-bottom plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and dexamethasone in DMSO.
-
Perform serial dilutions of the stock solutions in Assay Medium to obtain a range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). Ensure the final DMSO concentration in the assay does not exceed 0.1%.
-
Prepare a vehicle control containing the same final concentration of DMSO as the compound dilutions.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
Data Presentation and Analysis
The potency of this compound is determined by calculating its EC50 value, which is the concentration of the compound that elicits a half-maximal response.
-
Data Normalization: Subtract the average luminescence of the vehicle control wells from all other wells to correct for background.
-
Dose-Response Curve: Plot the normalized luminescence values against the logarithm of the compound concentration.
-
EC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to determine the EC50 value.
Example Data
The following table presents example data for the potency of this compound and the reference compound, dexamethasone.
| Compound | EC50 (nM) | Relative Potency (vs. Dexamethasone) |
| Dexamethasone | 1.2 | 1.0 |
| This compound | 3.5 | 0.34 |
Note: The EC50 values presented are for illustrative purposes and may vary depending on the specific experimental conditions.
Conclusion
This cell-based GRE-luciferase reporter assay provides a robust and sensitive method for determining the potency of this compound. The detailed protocol and workflow outlined in this application note will enable researchers to reliably assess the activity of glucocorticoid compounds and can be adapted for high-throughput screening applications in drug discovery and development.
References
Application Notes and Protocols for In Vivo Evaluation of Hydrocortisone Butyrate Efficacy in Mouse Models of Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established in vivo mouse models of skin inflammation for assessing the therapeutic efficacy of topical corticosteroids, with a specific focus on hydrocortisone (B1673445) butyrate (B1204436). The protocols detailed below for 12-O-tetradecanoylphorbol-13-acetate (TPA), oxazolone (B7731731), and imiquimod-induced inflammation are robust and reproducible methods for screening and characterizing anti-inflammatory compounds.
Introduction to Skin Inflammation Models
Animal models are indispensable tools in dermatological research, allowing for the investigation of disease pathogenesis and the preclinical evaluation of novel therapeutics.[1] Chemically induced skin inflammation models in mice are widely used due to their simplicity, reproducibility, and the ability to mimic key aspects of human inflammatory skin diseases such as dermatitis and psoriasis.
-
TPA-Induced Model: This model is characterized by acute inflammation, including erythema, edema, and neutrophil infiltration, driven by the activation of protein kinase C (PKC).[2] It is particularly useful for the rapid screening of anti-inflammatory agents.
-
Oxazolone-Induced Model: This model represents a delayed-type hypersensitivity (DTH) reaction, mimicking allergic contact dermatitis.[1][3] It involves a sensitization phase followed by a challenge phase, leading to a T-cell mediated inflammatory response.[1]
-
Imiquimod-Induced Model: Topical application of imiquimod (B1671794), a Toll-like receptor 7/8 (TLR7/8) agonist, induces a psoriasis-like phenotype in mice.[4][5] This model is characterized by scaling, erythema, epidermal thickening (acanthosis), and a prominent IL-23/IL-17 inflammatory axis, closely resembling human psoriasis.[5][6]
Mechanism of Action: Hydrocortisone Butyrate
This compound is a mid-potency topical corticosteroid that exerts its anti-inflammatory, immunosuppressive, and vasoconstrictive effects through its interaction with glucocorticoid receptors (GR).[7][8] Upon binding, the this compound-GR complex translocates to the nucleus and modulates the expression of target genes. This leads to the inhibition of pro-inflammatory signaling pathways, such as NF-κB and AP-1, and the suppression of inflammatory mediators including cytokines, chemokines, and prostaglandins.
Experimental Protocols
TPA-Induced Acute Skin Inflammation Model
This model is ideal for evaluating the efficacy of anti-inflammatory compounds against acute edema and cellular infiltration.[2]
Materials:
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (vehicle)
-
This compound formulation (e.g., 0.1% cream/ointment)
-
Positive control (e.g., Dexamethasone)
-
Male BALB/c or C57BL/6 mice (8-10 weeks old)
-
Micrometer or calipers
-
Biopsy punch (4-6 mm)
Protocol:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide mice into experimental groups (n=6-8 per group):
-
Vehicle Control (Acetone)
-
TPA Control
-
TPA + this compound (various doses)
-
TPA + Positive Control
-
-
Treatment Application:
-
Topically apply the test compound (this compound), positive control, or its vehicle to the inner and outer surfaces of the right ear of each mouse.
-
After 30-60 minutes, topically apply 20 µL of TPA solution (e.g., 2.5 µg in acetone) to the same ear. The left ear can serve as a non-inflamed control.[2]
-
-
Inflammation Assessment:
-
Measure ear thickness using a micrometer at baseline and at various time points after TPA application (e.g., 4, 6, and 24 hours). Edema is a primary endpoint.[9]
-
At the end of the experiment (e.g., 24 hours), euthanize the mice and collect ear biopsies for further analysis.
-
-
Data Analysis:
-
Ear Edema: Calculate the difference in ear thickness or weight between the TPA-treated and untreated ears.
-
Histology: Process ear tissue for Hematoxylin and Eosin (H&E) staining to assess epidermal hyperplasia and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Activity: A quantitative measure of neutrophil infiltration.[2]
-
Quantitative Data Summary (TPA Model)
| Treatment Group | Ear Edema (Increase in thickness, mm) | Inhibition of Edema (%) | Myeloperoxidase (MPO) Activity (U/mg tissue) |
| Vehicle Control | ~0.02 ± 0.01 | - | ~0.5 ± 0.2 |
| TPA Control | ~0.12 ± 0.03 | 0% | ~8.0 ± 1.5 |
| TPA + this compound (0.1%) | Data not available (Expected significant reduction) | - | Data not available (Expected significant reduction) |
| TPA + Hydrocortisone 17-valerate | Significantly reduced | Significant | Significantly reduced[10] |
| TPA + Dexamethasone (0.1%) | ~0.04 ± 0.02 | ~67% | ~2.5 ± 0.8 |
Oxazolone-Induced Contact Hypersensitivity Model
This model is suitable for evaluating compounds against allergic contact dermatitis.[3]
Materials:
-
Oxazolone
-
Acetone/Olive oil (vehicle)
-
This compound formulation
-
Positive control (e.g., Dexamethasone)
-
Female BALB/c mice (6-8 weeks old)
-
Micrometer or calipers
Protocol:
-
Sensitization (Day 0):
-
Challenge (Day 5-7):
-
Measure the baseline ear thickness.
-
Apply 20 µL of a lower concentration of oxazolone (e.g., 1% in acetone/olive oil) to the right ear.[3]
-
-
Treatment:
-
Apply the test compound (this compound), positive control, or vehicle topically to the right ear 30 minutes before and 15 minutes after the oxazolone challenge, or once daily following the challenge.[3]
-
-
Inflammation Assessment (24-48 hours post-challenge):
-
Measure ear thickness.
-
Calculate the increase in ear thickness compared to baseline.
-
-
Data Analysis:
-
Ear Swelling: The primary endpoint is the change in ear thickness.
-
Histology: H&E staining of ear sections to assess edema, epidermal thickening, and immune cell infiltration.
-
Cytokine Analysis: Measurement of key cytokines (e.g., IL-4, IFN-γ) in ear tissue homogenates.
-
Quantitative Data Summary (Oxazolone Model)
| Treatment Group | Ear Swelling (Increase in thickness, mm) | Inhibition of Swelling (%) |
| Vehicle Control | ~0.25 ± 0.05 | 0% |
| Oxazolone Control | ~0.25 ± 0.05 | 0% |
| Oxazolone + this compound (0.1%) | Data not available (Expected significant reduction) | - |
| Oxazolone + Dexamethasone (0.1%) | ~0.10 ± 0.03 | ~60% |
| Oxazolone + Clobetasol (prophylactic) | Completely blocked increase in thickness[13] | ~100%[13] |
Imiquimod-Induced Psoriasis-Like Inflammation Model
This model is used for studying psoriasis pathogenesis and for the preclinical evaluation of anti-psoriatic drugs.[14]
Materials:
-
Imiquimod cream (5%)
-
Control cream (e.g., Vaseline Lanette cream)
-
This compound formulation
-
Positive control (e.g., Clobetasol)
-
Female C57BL/6 mice (8-10 weeks old)
-
Calipers
Protocol:
-
Induction of Psoriasis-like Lesions:
-
Treatment:
-
Begin topical application of this compound, positive control, or vehicle on day 2 or 3 of imiquimod treatment and continue daily until the end of the experiment.
-
-
Assessment of Inflammation:
-
Psoriasis Area and Severity Index (PASI): Score the back skin daily for erythema, scaling, and thickness on a scale of 0-4 for each parameter.[10]
-
Ear Thickness: Measure daily with a caliper.
-
Body Weight: Monitor daily as systemic inflammation can cause weight loss.
-
-
Endpoint Analysis (Day 6-8):
-
Euthanize mice and collect back skin, ear tissue, and spleen.
-
Histology: H&E staining of skin sections to evaluate acanthosis, parakeratosis, and inflammatory infiltrates.
-
Spleen Weight: An indicator of systemic inflammation.
-
Cytokine Analysis: Measure levels of IL-17A, IL-23, and other relevant cytokines in skin homogenates via ELISA or qPCR.[12]
-
Quantitative Data Summary (Imiquimod Model)
| Parameter | Imiquimod Control | Imiquimod + this compound (0.1%) | Imiquimod + Clobetasol |
| PASI Score (Day 6) | ~8-9 | Data not available (Expected significant reduction) | ~2-3[10] |
| Ear Thickness (mm, Day 6) | ~0.35 ± 0.04 | Data not available (Expected significant reduction) | ~0.20 ± 0.03[10] |
| Epidermal Thickness (µm) | ~100-120 | Data not available (Expected significant reduction) | ~30-40 |
| Spleen Weight (mg) | ~150-200 | Data not available (Expected reduction) | ~100-120 |
| IL-17A Expression (relative) | High | Data not available (Expected significant reduction) | Significantly reduced |
| IL-23 Expression (relative) | High | Data not available (Expected significant reduction) | Significantly reduced |
Conclusion
The TPA, oxazolone, and imiquimod-induced skin inflammation models in mice are valuable and well-characterized systems for the preclinical assessment of topical anti-inflammatory drugs like this compound. By following these detailed protocols and utilizing the described quantitative endpoints, researchers can effectively evaluate the efficacy and elucidate the mechanism of action of novel therapeutic candidates for a range of inflammatory dermatoses.
References
- 1. Unravelling Immunological Depths Exploring Oxazolone-Induced Delayed-Type Hypersensitivity Model [outsourcedpharma.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. drugs.com [drugs.com]
- 9. A clinical comparison of this compound with oxytetracycline/hydrocortisone acetate-polymyxin B in the local treatment of acute external otitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 13. Inhibition of contact sensitivity in the mouse by topical application of corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Hydrocortisone Butyrate in Skin Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) butyrate (B1204436) is a topical corticosteroid used for its anti-inflammatory, anti-pruritic, and vasoconstrictive properties in the treatment of various dermatological conditions.[1] Assessing the penetration and distribution of this active pharmaceutical ingredient (API) within skin tissue is crucial for optimizing drug delivery, evaluating bioequivalence, and understanding its mechanism of action. This application note provides detailed protocols for the quantification of hydrocortisone butyrate in skin tissue samples using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Mechanism of Action: Corticosteroid Signaling Pathway
Topical corticosteroids like this compound exert their effects by binding to glucocorticoid receptors within the cytoplasm of skin cells. This binding event initiates the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of genes involved in inflammation. The primary anti-inflammatory action involves the inhibition of phospholipase A2, which in turn blocks the release of arachidonic acid and the subsequent production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.
Experimental Protocols
This section details the necessary protocols for sample preparation and analysis. The overall workflow involves skin tissue sampling, homogenization, extraction of the analyte, and subsequent quantification by either HPLC or LC-MS/MS.
Protocol 1: Skin Tissue Sample Preparation
This protocol describes the homogenization and extraction of this compound from skin tissue samples.
Materials:
-
Skin tissue sample (e.g., from punch biopsy or Franz diffusion cell study)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer (e.g., bead beater)
-
Stainless steel beads (e.g., 0.5 mm)
-
Microcentrifuge tubes
-
Ethyl acetate (B1210297)
-
Internal Standard (IS) solution (e.g., Clobetasol Propionate, 100 ng/mL in acetonitrile)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Collection and Washing:
-
Excise the skin tissue sample and gently wash with PBS to remove any excess formulation from the surface.
-
Blot the tissue dry and record its weight.
-
-
Homogenization:
-
Place the weighed skin sample into a microcentrifuge tube containing stainless steel beads.
-
Add a specific volume of homogenization solvent (e.g., acetonitrile or a buffer solution) to the tube. A typical ratio is 2 volumes of solvent per mass of tissue (e.g., 100 µL for 50 mg of skin).
-
Homogenize the tissue using a bead beater at a high-speed setting for 5-10 minutes, or until the tissue is completely disrupted.
-
-
Extraction (Liquid-Liquid Extraction - LLE):
-
To the homogenate, add a known amount of the internal standard solution.
-
Add an extraction solvent such as ethyl acetate at a 4:1 ratio (v/v) to the homogenate.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process on the remaining aqueous layer and combine the organic fractions.
-
Evaporate the pooled organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC or LC-MS/MS analysis.
-
Protocol 2: Quantification by LC-MS/MS
This method offers high sensitivity and selectivity for the quantification of this compound.
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1200 series or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 2.0 10 90 3.0 10 90 3.1 70 30 | 5.0 | 70 | 30 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Positive ESI
-
MRM Transitions:
Protocol 3: Quantification by HPLC-UV
A cost-effective alternative for quantification, suitable for higher concentrations of the analyte.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 240 nm
-
Column Temperature: 30°C
Data Presentation
The following tables summarize typical validation parameters for the analytical methods described. These values should be established and validated within the user's laboratory.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | This compound |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2] |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 85 - 110% |
Table 2: HPLC-UV Method Validation Parameters
| Parameter | This compound |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~3 ng/mL |
| Limit of Quantification (LOQ) | ~10 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Application: In Vitro Skin Permeation Study using Franz Diffusion Cells
The protocols described can be applied to quantify this compound in skin layers following an in vitro permeation test (IVPT) using Franz diffusion cells.
Brief Protocol for IVPT:
-
Cell Setup: Mount excised skin (e.g., human or porcine) onto the Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid (e.g., PBS with a solubility enhancer if needed). Maintain the temperature at 32°C to mimic skin surface temperature.
-
Dosing: Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time points, collect aliquots from the receptor fluid and replace with fresh, pre-warmed medium to maintain sink conditions.
-
Terminal Procedures: At the end of the experiment, dismantle the cell, clean the skin surface of any unabsorbed formulation, and process the skin tissue as described in Protocol 1 to determine the amount of drug retained in the skin.
-
Analysis: Analyze the receptor fluid samples and the skin tissue extracts using the HPLC or LC-MS/MS methods described in Protocols 2 and 3.
Conclusion
The methodologies presented in this application note provide a robust framework for the accurate and precise quantification of this compound in skin tissue samples. The choice between LC-MS/MS and HPLC-UV will depend on the required sensitivity and the available instrumentation. These protocols are essential for preclinical and clinical research involving the topical delivery of this compound, enabling a deeper understanding of its cutaneous pharmacokinetics and pharmacodynamics.
References
Application Notes and Protocols: Gene Expression Analysis in Skin Explants Following Hydrocortisone Butyrate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) butyrate (B1204436) is a potent topical corticosteroid widely utilized for its anti-inflammatory, immunosuppressive, and vasoconstrictive properties in the management of various dermatological conditions such as eczema and psoriasis.[1][2][3] Its therapeutic effects are mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a wide array of genes.[1][4] Upon binding to hydrocortisone butyrate, the GR translocates to the nucleus, where it either activates or represses gene transcription, leading to a downstream cascade that ultimately reduces inflammation and restores skin barrier function.[1][5]
This document provides detailed protocols for the analysis of gene expression in human skin explants treated with this compound, along with representative data and visualizations of the key signaling pathways and experimental workflows. Understanding the molecular signature of this compound in a physiologically relevant ex vivo skin model is crucial for elucidating its mechanism of action and for the development of novel dermatological therapies.
Data Presentation
Table 1: Representative Gene Expression Changes in Human Skin Following Topical Glucocorticoid Treatment. Data is illustrative and based on findings for the potent glucocorticoid clobetasol (B30939) propionate (B1217596).[2]
| Gene Symbol | Gene Name | Function | Fold Change | Regulation |
| FKBP5 | FK506 Binding Protein 5 | Glucocorticoid receptor signaling | > 2.0 | Up-regulated |
| DDIT4 | DNA Damage Inducible Transcript 4 | Stress response, mTOR signaling | > 2.0 | Up-regulated |
| ZBTB16 | Zinc Finger and BTB Domain Containing 16 | Transcription factor | > 2.0 | Up-regulated |
| IL-6 | Interleukin 6 | Pro-inflammatory cytokine | < -2.0 | Down-regulated |
| IL-1B | Interleukin 1 Beta | Pro-inflammatory cytokine | < -2.0 | Down-regulated |
| MMP1 | Matrix Metallopeptidase 1 | Extracellular matrix degradation | < -2.0 | Down-regulated |
| S100A7 | S100 Calcium Binding Protein A7 (Psoriasin) | Pro-inflammatory, antimicrobial | < -2.0 | Down-regulated |
Table 2: RT-qPCR Validation of Dexamethasone-Induced Gene Expression Changes in Human Keratinocytes. [6]
| Gene Symbol | Gene Name | Log2 Fold Change (Dexamethasone vs. Vehicle) |
| DDIT4 | DNA Damage Inducible Transcript 4 | 3.5 |
| CEBPD | CCAAT/Enhancer Binding Protein Delta | 2.8 |
| FKBP5 | FK506 Binding Protein 5 | 4.1 |
| IGFL3 | IGF Like Family Member 3 | 2.5 |
| TFCP2L1 | Transcription Factor CP2 Like 1 | 2.2 |
Table 3: Effect of this compound on Collagen Propeptide Levels in Human Skin. [7]
| Treatment | Mean Decrease in PINP (%) | Mean Decrease in PIIINP (%) |
| Hydrocortisone-17-butyrate | 63% | 55% |
PINP: Aminoterminal propeptide of type I procollagen; PIIINP: Aminoterminal propeptide of type III procollagen.
Experimental Protocols
Protocol 1: Human Skin Explant Culture and this compound Treatment
This protocol describes the preparation and culture of human skin explants for subsequent drug treatment and analysis.[8][9]
Materials:
-
Surgically discarded human skin
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Phosphate Buffered Saline (PBS)
-
Sterile surgical instruments (scalpel, forceps)
-
Sterile 6-well culture plates
-
Sterile gelatin sponges
-
This compound solution (in a suitable vehicle, e.g., ethanol (B145695) or DMSO)
-
Vehicle control
Procedure:
-
Skin Preparation:
-
Obtain fresh human skin tissue and transport it to the laboratory in DMEM on ice.
-
In a sterile biosafety cabinet, wash the skin three times with sterile PBS containing antibiotics.
-
Remove excess subcutaneous fat using a sterile scalpel.
-
Cut the skin into approximately 1 cm x 1 cm explants.
-
-
Explant Culture:
-
Place a sterile gelatin sponge in each well of a 6-well plate.
-
Saturate the sponge with 2 mL of culture medium.
-
Carefully place one skin explant, dermal side down, onto the gelatin sponge at the air-liquid interface.[8]
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Prepare the desired concentrations of this compound in the culture medium. Also, prepare a vehicle control medium.
-
After an initial 24-hour stabilization period, replace the medium with the treatment or vehicle control medium.
-
Apply the treatment topically to the epidermal surface of the skin explant if required by the experimental design, or add it to the culture medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Protocol 2: RNA Extraction from Skin Explants
This protocol outlines the extraction of total RNA from skin explants, a challenging tissue due to its fibrous nature.[10]
Materials:
-
Treated and control skin explants
-
TRIzol reagent or similar phenol-based lysis solution
-
Liquid nitrogen
-
Sterile mortar and pestle
-
Mechanical homogenizer (optional)
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNA purification kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
Procedure:
-
Tissue Homogenization:
-
Harvest the skin explants and immediately snap-freeze in liquid nitrogen to preserve RNA integrity.[11]
-
Pre-chill a sterile mortar and pestle with liquid nitrogen.
-
Grind the frozen tissue to a fine powder in the presence of liquid nitrogen.
-
Transfer the powdered tissue to a tube containing 1 mL of TRIzol reagent per 50-100 mg of tissue.
-
Further homogenize using a mechanical homogenizer if necessary.
-
-
RNA Isolation (TRIzol Method):
-
Incubate the homogenate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
-
RNA Cleanup and DNase Treatment (Recommended):
-
For downstream applications like RNA-seq, a column-based cleanup (e.g., using an RNeasy kit) is recommended to improve RNA purity.[10]
-
Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value > 7 is generally considered suitable for most gene expression analyses.[10]
-
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the analysis of specific gene expression changes using qRT-PCR.[12]
Materials:
-
High-quality total RNA
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific forward and reverse primers
-
Real-time PCR instrument
Procedure:
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing cDNA template, SYBR Green or TaqMan master mix, and gene-specific primers.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Real-Time PCR:
-
Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Include a melt curve analysis at the end of the run for SYBR Green-based assays to ensure product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression changes using the ΔΔCt method.[12]
-
Mandatory Visualizations
Caption: Experimental workflow for gene expression analysis in skin explants.
Caption: Glucocorticoid receptor signaling pathway activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptomic network interactions in the human skin treated with topical glucocorticoid clobetasol propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdermatology.com [accessdermatology.com]
- 5. researchgate.net [researchgate.net]
- 6. Glucocorticoid-dependent transcription in skin requires epidermal expression of the glucocorticoid receptor and is modulated by the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effect of hydrocortisone, hydrocortisone-17-butyrate and betamethasone on collagen synthesis in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gut-derived short-chain fatty acids modulate skin barrier integrity by promoting keratinocyte metabolism and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early gene expression profile of human skin to injury using high-density cDNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GEO Accession viewer [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Preparation of Hydrocortisone Butyrate Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of hydrocortisone (B1673445) butyrate (B1204436) solutions in cell culture experiments. Hydrocortisone butyrate, a potent synthetic glucocorticoid, is a valuable tool for studying inflammatory and immune responses in vitro.
Introduction
This compound is a corticosteroid used to treat various inflammatory skin conditions.[1][2] In cell culture, it serves as a powerful anti-inflammatory and immunosuppressive agent. Its mechanism of action involves binding to the cytosolic glucocorticoid receptor (GR).[1][3] This complex then translocates to the nucleus, where it modulates the expression of target genes.[1][3] This leads to the inhibition of pro-inflammatory signaling pathways, such as those mediated by NF-κB and AP-1, and the upregulation of anti-inflammatory proteins like lipocortin-1.[3][4][5]
Data Presentation: Properties of this compound
The following tables summarize the key quantitative data for the preparation of this compound solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (approx.) | Source |
| Dimethyl Sulfoxide (DMSO) | ~87 mg/mL | ~201 mM | Selleck Chemicals |
| Ethanol | ~15-22 mg/mL | ~35-51 mM | Selleck Chemicals |
| Water | Insoluble | - | Selleck Chemicals |
Table 2: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Duration | Recommendations | Source |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. | Selleck Chemicals |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | Selleck Chemicals |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | Selleck Chemicals |
| Stock Solution in Ethanol | -20°C | At least 3-4 months | Aliquot to avoid repeated freeze-thaw cycles. | Sigma-Aldrich |
| Working Solution in Media | 37°C | Short-term (days) | Prepare fresh for each experiment for optimal performance. | ResearchGate |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 432.55 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.33 mg of this compound.
-
Dissolving: Add the weighed powder to a sterile centrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 4.33 mg).
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.
-
Sterilization: As DMSO is a solvent, the stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year). [cite: Selleck Chemicals] Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated micropipettes and sterile tips
Protocol:
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution in your complete cell culture medium to achieve the desired final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% (v/v), as higher concentrations can be toxic to cells.[6][7]
-
Example for a 1 µM working solution:
-
Add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium. This results in a 1:10,000 dilution and a final DMSO concentration of 0.01%.
-
-
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down.
-
Application to Cells: Remove the existing medium from your cell culture plates and replace it with the freshly prepared medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration. For optimal results, it is recommended to use freshly prepared working solutions for each experiment.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound
The following diagram illustrates the primary mechanism of action of this compound.
Caption: Signaling pathway of this compound.
Experimental Workflow for Cell Culture Experiments
The following diagram outlines a general workflow for treating cells with this compound and subsequent analysis.
Caption: General experimental workflow for cell culture.
Application Examples
This compound has been utilized in various in vitro studies. For instance, in studies with human keratinocytes, it has been shown to be hydrolyzed and accumulated within the cells.[8] In T-cell cultures, hydrocortisone and hydrocortisone 17-butyrate have demonstrated a dose-dependent inhibition of Th1- and Th2-type cytokine production.[9] When studying collagen synthesis in human skin in vivo, hydrocortisone-17-butyrate showed a more potent inhibitory effect than hydrocortisone.[10][11] In long-term human marrow cultures, a relatively high concentration of hydrocortisone (10⁻⁶ M or more) was found to be necessary for the development and maintenance of the adherent cell layer, though it could be inhibitory for the production of granulocyte/macrophage progenitor cells.[12]
Table 3: Examples of this compound Working Concentrations in Cell Culture
| Cell Type | Concentration Range | Application | Source |
| Human Keratinocytes | 10 nmole/ml | Study of hydrolysis | [8] |
| T-lymphocytes | 10⁻⁹ to 10⁻⁴ M | Inhibition of cytokine production | [9] |
| Human Marrow Cells | ≥ 10⁻⁶ M | Maintenance of adherent cell layer | [12] |
| Human Epidermal Keratinocytes | 2-20 µg/mL | Studying fungal growth | [13] |
| HEp-2 cells | 0.5–2.5 μM | Mitochondrial activity and proliferation | [14] |
Disclaimer: These protocols and application notes are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling all chemical reagents. It is recommended to optimize experimental conditions, including working concentrations and incubation times, for your specific cell line and research question.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Hydrocortisone 17-butyrate: a new topical corticosteroid preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C25H36O6 | CID 26133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydrocortisone suppresses intranuclear activator-protein-1 (AP-1) binding activity in mononuclear cells and plasma matrix metalloproteinase 2 and 9 (MMP-2 and MMP-9) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Corticosteroids class-dependently inhibit in vitro Th1- and Th2-type cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effect of hydrocortisone, hydrocortisone-17-butyrate and betamethasone on collagen synthesis in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effect of hydrocortisone, hydrocortisone-17-butyrate and betamethasone on collagen synthesis in human skin in vivo. | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 12. Effect of hydrocortisone on long-term human marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of hydrocortisone on Trichophyton rubrum growth in human epidermal keratinocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting In Vitro Solubility of Hydrocortisone Butyrate
This technical support resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of hydrocortisone (B1673445) butyrate (B1204436) in their in vitro experiments. Below you will find frequently asked questions, a step-by-step troubleshooting guide, detailed experimental protocols, and relevant biological context to assist in resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of hydrocortisone butyrate?
This compound is a non-fluorinated corticosteroid ester.[1] It is a white to practically white powder that is practically insoluble in water.[2][3][4] However, it is soluble in various organic solvents, including chloroform, acetone, methanol, and ethanol.[2][5]
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation is a common issue when an organic stock solution of a hydrophobic compound like this compound is introduced into an aqueous environment like cell culture medium. The drastic change in solvent polarity reduces the solubility of the compound, causing it to fall out of solution. The final concentration of the organic solvent (e.g., DMSO) in the culture medium should be kept low, typically below 0.5%, to minimize both precipitation and cellular toxicity.[6]
Q3: What are the recommended solvents for making a stock solution of this compound?
Based on its physicochemical properties, the most common and effective solvents for preparing stock solutions for in vitro assays are Dimethyl Sulfoxide (DMSO) and ethanol.[7][8] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[7]
Troubleshooting Guide for Poor Solubility
If you are observing poor solubility or precipitation of this compound, follow these troubleshooting steps.
Step 1: Review Your Solvent and Stock Solution Concentration
Ensure that you are using an appropriate solvent and that your stock solution concentration is not exceeding the solubility limit of this compound in that solvent.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 87 mg/mL (201.13 mM)[7] | Use fresh, anhydrous DMSO as it is hygroscopic.[7] Sonication may be recommended to aid dissolution.[9] |
| Ethanol | ~15-22 mg/mL[7][8] | |
| Methanol | Soluble[2][5] | |
| Chloroform | Freely Soluble[2][5] | Not suitable for most in vitro cell-based assays. |
| Acetone | Soluble[2][5] | Not suitable for most in vitro cell-based assays. |
| Water | Practically Insoluble[2][3][4] |
Step 2: Optimize the Dilution Procedure
The method used to dilute the stock solution into your aqueous experimental medium is critical to prevent precipitation. A sudden change in solvent conditions can cause the compound to crash out of solution.
Experimental Workflow for Dilution
Caption: Recommended workflow for preparing and diluting this compound.
Step 3: Consider Advanced Solubilization Techniques
If precipitation persists after optimizing the dilution protocol, you may need to employ more advanced solubilization methods.
Troubleshooting Logic for Persistent Solubility Issues
References
- 1. This compound Cream, USP, 0.1% For Dermatological Use Only [dailymed.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. Hydrocortisone 17-butyrate | Annexin A | TargetMol [targetmol.com]
Technical Support Center: Optimizing Hydrocortisone Butyrate for Anti-Inflammatory Assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of hydrocortisone (B1673445) butyrate (B1204436) in in vitro anti-inflammatory assays. It includes frequently asked questions, troubleshooting advice, data summaries, and a detailed experimental protocol to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for hydrocortisone butyrate's anti-inflammatory effect?
This compound is a synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR).[1][2][3] This binding event initiates a cascade of molecular changes. The newly formed drug-receptor complex translocates into the nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs).[1][2] This interaction modulates gene expression in two main ways:
-
Transactivation: It increases the transcription of genes coding for anti-inflammatory proteins like lipocortin-1. Lipocortin-1 inhibits phospholipase A2, an enzyme that releases arachidonic acid, which is a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][2][4]
-
Transrepression: It suppresses the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to a decreased production of pro-inflammatory cytokines, including TNF-α, IL-1, and IL-6.[1][2]
The overall result is a potent suppression of the inflammatory response, reduction of immune cell migration to the site of inflammation, and vasoconstriction to reduce swelling and redness.[1][3]
Q2: What is a typical starting concentration range for this compound in in vitro assays?
The effective concentration of this compound is highly dependent on the cell type, the inflammatory stimulus used, and the specific endpoint being measured. Based on available literature, a broad range to consider for initial experiments is 10⁻⁹ M to 10⁻⁴ M .[5]
-
For sensitive immune cells like T-lymphocytes, effects can be seen at nanomolar (10⁻⁹ M) concentrations.[5]
-
For other cell types or assays measuring endpoints like cytotoxicity, much higher micromolar (10⁻⁶ M) to millimolar (10⁻³ M) concentrations may be required to observe an effect.[6]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How do I determine the optimal concentration and IC50 value for my assay?
Determining the half-maximal inhibitory concentration (IC50) requires a systematic dose-response experiment. This involves treating your cell model with a range of serially diluted this compound concentrations and measuring the inhibition of a specific inflammatory marker (e.g., TNF-α release).
Troubleshooting Guide
Q: Why am I observing high variability between my experimental replicates?
High variability can obscure real effects. Common causes include:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and precise pipetting to have the same number of cells in each well.
-
Pipetting Errors: Use calibrated pipettes and proper technique, especially when performing serial dilutions.
-
Edge Effects in Plates: Wells on the edge of a 96-well plate can be prone to evaporation. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
-
Inconsistent Incubation Times: Standardize the timing for drug addition and stimulus for all plates.
Q: I am not seeing a dose-dependent inhibition of inflammation. What could be wrong?
This is a common issue with several potential causes:
-
Incorrect Concentration Range: Your chosen range may be too high (causing toxicity) or too low (below the effective dose). Widen the range of your dilutions (e.g., from 10⁻¹² M to 10⁻³ M) to find the active window.
-
Drug Insolubility: this compound is lipophilic. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture media. Check for precipitation at higher concentrations. The final DMSO concentration should be low (typically <0.5%) and consistent across all wells.
-
Assay Window Issues: The difference between your stimulated (positive) and unstimulated (negative) controls may be too small. Optimize the concentration of your inflammatory stimulus (e.g., LPS) and the incubation time to achieve a robust signal.
-
Cell Health: Poor cell viability will affect the outcome. Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your inflammation assay.
Q: My cells are dying at higher concentrations of this compound. What should I do?
Glucocorticoids can induce apoptosis, and the solvent (like DMSO) can also be toxic at higher concentrations.
-
Action 1: Assess Cytotoxicity: Run a cytotoxicity assay (e.g., MTT or LDH release assay) with the same concentrations of this compound used in your inflammation assay. This will help you distinguish between anti-inflammatory effects and cell death.
-
Action 2: Adjust Concentration Range: Exclude the cytotoxic concentrations from your analysis of anti-inflammatory activity. The optimal concentration will be one that shows significant inhibition without causing significant cell death.
-
Action 3: Check Solvent Toxicity: Run a control with just the vehicle (e.g., DMSO) at the highest concentration used to ensure it is not the source of the toxicity.
Data Summary: Effective Concentrations of Hydrocortisone & Esters
The following table summarizes reported effective concentrations and IC50 values for hydrocortisone and its esters in various in vitro systems. This data should be used as a reference point for designing your own experiments.
| Compound | Cell Type / System | Assay / Endpoint | Effective Concentration / IC50 |
| Hydrocortisone 17-butyrate | Human T-lymphocytes | Inhibition of IFN-gamma and IL-4 production | Dose-dependent inhibition from 10⁻⁹ to 10⁻⁴ M[5] |
| Hydrocortisone | MDA-MB-231 (Breast Cancer) | Cytotoxicity (MTT Assay, 48h) | IC50: 2.11 ± 0.05 mM[6] |
| Hydrocortisone | MCF-7 (Breast Cancer) | Cytotoxicity (MTT Assay, 48h) | IC50: 2.73 ± 0.128 mM[6] |
| Hydrocortisone | HEK293 (Kidney Epithelial) | Cytotoxicity (MTT Assay, 48h) | IC50: 12 ± 0.6 mM[6] |
| Hydrocortisone 17-butyrate | Human Skin (in vivo) | Inhibition of collagen synthesis | ~55-63% inhibition of propeptides[7] |
Note: Cytotoxicity IC50 values are distinct from anti-inflammatory IC50 values. Anti-inflammatory effects typically occur at much lower, non-toxic concentrations.
Experimental Protocol: LPS-Induced TNF-α Inhibition in Macrophages
This protocol provides a template for assessing the anti-inflammatory activity of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced TNF-α production in a macrophage cell line (e.g., RAW 264.7 or THP-1).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile 96-well cell culture plates
-
TNF-α ELISA kit
-
Cell viability assay kit (e.g., MTT)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest and count the cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5 x 10⁴ cells/well).
-
Incubate for 24 hours to allow cells to adhere.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. A common starting range is 1 mM down to 1 nM.
-
Prepare control wells:
-
Negative Control: Medium only.
-
Vehicle Control: Medium + highest percentage of DMSO used.
-
Positive Control: Medium + Vehicle + LPS.
-
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate drug dilution or control medium to each well.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Prepare a 2X working solution of LPS in complete medium (e.g., 200 ng/mL for a final concentration of 100 ng/mL).
-
Add 100 µL of the LPS working solution to all wells except the Negative Control wells. Add 100 µL of medium to the Negative Control wells.
-
The final volume in each well should be 200 µL.
-
Incubate the plate for a pre-determined optimal time (e.g., 6-24 hours) to allow for TNF-α production.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect 100-150 µL of the supernatant from each well for TNF-α analysis. Store at -80°C if not analyzing immediately.
-
Perform a TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Use the remaining cells in the plate to perform a cell viability assay (e.g., MTT) to check for cytotoxicity.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α in each sample using the standard curve from the ELISA.
-
Calculate the percentage of TNF-α inhibition for each drug concentration relative to the positive (LPS-only) control.
-
Plot the % inhibition against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Hydrocortisone Probutate? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. Corticosteroids class-dependently inhibit in vitro Th1- and Th2-type cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effect of hydrocortisone, hydrocortisone-17-butyrate and betamethasone on collagen synthesis in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrocortisone Butyrate Degradation: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation pathway and kinetics of hydrocortisone (B1673445) butyrate (B1204436). It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of hydrocortisone butyrate?
This compound primarily degrades through a two-step process. The initial step involves a reversible isomerization from the C-17 ester to the C-21 ester, forming hydrocortisone-21-butyrate. This is followed by the hydrolysis of the C-21 ester to yield hydrocortisone. The resulting hydrocortisone can then undergo further degradation into a variety of other products.[1] This degradation process can be influenced by factors such as pH, temperature, and the presence of metal ions. In fact, the hydrolysis of the C-21 ester to hydrocortisone is known to be catalyzed by metal ions, and this step can be inhibited by the addition of chelating agents like EDTA.[1]
Q2: What are the main degradation products of this compound?
Forced degradation studies have identified several key degradation products of this compound. The most commonly observed degradation products are:
-
Hydrocortisone-21-butyrate (an isomer)[1]
-
Hydrocortisone (a hydrolytic product)[1]
-
Hydrocortisone 3-methyl enol ether 17-butyrate
-
Hydrocortisone 17, 21-methylorthobutyrate
In some studies, other degradation products of the parent hydrocortisone molecule have also been noted, such as 21-dehydrohydrocortisone.[2][3]
Q3: What are the optimal storage conditions to minimize this compound degradation?
To minimize degradation, this compound and its formulations should be stored at controlled room temperature, protected from light and moisture. The stability of this compound is significantly affected by pH, with increased degradation observed in alkaline conditions.
Degradation Kinetics
The degradation of this compound and related corticosteroids generally follows first-order or pseudo-first-order kinetics.[4][5] The rate of degradation is influenced by several factors, including pH, temperature, and the composition of the formulation.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Details | Observed Degradation (%) | Key Degradation Products Identified | Reference |
| Alkaline Hydrolysis | Specific conditions not detailed | 11% | Hydrocortisone, Hydrocortisone-21-butyrate, Hydrocortisone 3-methyl enol ether 17-butyrate, Hydrocortisone 17, 21-methylorthobutyrate | [6] |
| Photolytic Degradation | Exposed to light | 18% | Not specified | [6] |
| Microbial Degradation | In the absence of microorganisms | 16.6 ± 7.1% | Hydrocortisone, Hydrocortisone-21-butyrate | [6] |
| Microbial Degradation | In the presence of E. coli | 59.1 ± 19.4% | Hydrocortisone, Hydrocortisone-21-butyrate | [6] |
| Microbial Degradation | In the presence of K. oxytoca | 62.1 ± 6.7% | Hydrocortisone, Hydrocortisone-21-butyrate | [6] |
| Microbial Degradation | In the presence of P. aeruginosa | 56.0 ± 17.9% | Hydrocortisone, Hydrocortisone-21-butyrate | [6] |
Note: Quantitative kinetic data providing specific rate constants (k) for this compound degradation under varying pH and temperature conditions is limited in publicly available literature. The data presented above is from forced degradation studies and indicates the extent of degradation under specific stress conditions rather than providing kinetic rate constants.
Experimental Protocols
A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately monitoring the degradation of this compound and quantifying its degradation products.
Detailed Method for Stability-Indicating HPLC Analysis of this compound
This protocol is based on a validated method for the estimation of this compound and its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Zorbax RX-C18 (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Mobile Phase A and Mobile Phase B.
-
Mobile Phase A: 70% Purified Water: 30% Acetonitrile (B52724)
-
Mobile Phase B: 5% Purified Water: 95% Acetonitrile
-
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 85 15 12.5 50 50 15.5 50 50 17.5 85 15 | 20.0 | 85 | 15 |
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile.
Protocol for a Forced Degradation Study
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period. At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a specified period. At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of a suitable concentration of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature, protected from light, for a specified period. At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
Photodegradation: Expose a solution of this compound in a photostable, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][7][8][9][10] A control sample should be kept in the dark under the same temperature conditions. Analyze the samples by HPLC at appropriate time intervals.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at an elevated temperature (e.g., 80°C) for a specified period. Also, expose a solution of the drug to the same temperature. Analyze the samples by HPLC at various time points.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
Troubleshooting Guide
Q4: I am observing peak tailing for the this compound peak in my HPLC analysis. What could be the cause and how can I resolve it?
Peak tailing for corticosteroid analysis can arise from several factors:
-
Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based C18 column can interact with the polar functional groups of this compound, leading to peak tailing.
-
Solution:
-
Use a Modern, High-Purity Silica Column: Columns with better end-capping and lower silanol activity are less prone to this issue.
-
Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 2.5-3.5 with an acid like phosphoric acid or formic acid) can suppress the ionization of silanol groups, thereby reducing interactions.
-
Add an Ionic Modifier: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites.
-
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Dilute your sample and reinject.
-
-
Column Contamination or Void: Accumulation of particulate matter on the column frit or the formation of a void at the column inlet can cause poor peak shape.
-
Solution:
-
Use a Guard Column: A guard column will protect your analytical column from contaminants.
-
Filter Samples: Ensure all samples are filtered through a 0.45 µm or 0.22 µm syringe filter before injection.
-
Column Washing: If the column is contaminated, flush it with a series of strong solvents. If a void has formed, the column may need to be replaced.
-
-
Q5: My retention times are shifting between injections. What should I check?
Retention time variability can be frustrating. Here are some common causes and solutions:
-
Inconsistent Mobile Phase Composition:
-
Solution: Ensure your mobile phase is well-mixed and degassed. If you are using an online mixing system, check that the proportioning valves are functioning correctly. Preparing the mobile phase offline (pre-mixing) can often improve consistency.
-
-
Fluctuations in Column Temperature:
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run. Even small changes in ambient temperature can affect retention times.
-
-
Column Equilibration:
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting your analytical sequence. This is especially important when using gradient elution.
-
-
Leaks in the System:
-
Solution: Check for any leaks in the pump, injector, tubing, and fittings. Even a small leak can cause pressure fluctuations and lead to retention time drift.
-
Q6: I am seeing ghost peaks in my chromatogram. Where are they coming from?
Ghost peaks are peaks that appear in the chromatogram even when no sample is injected (e.g., in a blank run).
-
Contaminated Mobile Phase or System:
-
Solution: Use high-purity solvents and freshly prepared mobile phase. Flush the HPLC system thoroughly with a strong solvent to remove any accumulated contaminants.
-
-
Carryover from Previous Injections:
-
Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a blank after a high-concentration sample can help determine if carryover is an issue.
-
-
Degradation of the Sample in the Autosampler:
-
Solution: If the sample is unstable at room temperature, use a cooled autosampler to prevent degradation before injection.
-
References
- 1. Kinetics of decomposition and formulation of this compound in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. hplc.eu [hplc.eu]
Technical Support Center: Hydrocortisone Butyrate Impurity Analysis
Welcome to the technical support center for the identification and characterization of hydrocortisone (B1673445) butyrate (B1204436) impurities. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with Hydrocortisone Butyrate?
A1: Impurities in this compound can originate from the manufacturing process or degradation. Common impurities include:
-
Process-Related Impurities: These are substances related to the synthesis, such as starting materials or intermediates.
-
Degradation Products: this compound can degrade under certain conditions, such as exposure to alkaline or photolytic environments.[1][2] Key degradation products often result from hydrolysis and isomerization.
-
Known Impurities: Specific identified impurities include Hydrocortisone, Hydrocortisone-21-butyrate, Hydrocortisone 3-methyl enol ether 17-butyrate, and Hydrocortisone 17, 21-methylorthobutyrate.[1][3] The isomerization of the C-17 ester to the C-21 ester is a notable degradation pathway, which is then followed by hydrolysis to hydrocortisone.[4]
Q2: What is the typical acceptance criteria for impurities in this compound according to USP?
A2: According to the United States Pharmacopeia (USP) monograph for this compound, the limits for impurities are as follows: not more than 1.0% for any individual impurity and not more than 2.0% for total impurities.[5] Any peak representing 0.05% or less is generally disregarded.[5]
Q3: My HPLC chromatogram shows unexpected peaks. What are the potential causes?
A3: Unexpected peaks in an HPLC chromatogram can arise from several sources. It's essential to systematically investigate the cause:
-
Contamination: The issue could stem from contaminated solvents, glassware, or the sample itself. Always use high-purity solvents and meticulously clean all equipment.
-
Mobile Phase: An inadequately prepared or degassed mobile phase can introduce ghost peaks or a noisy baseline.[6] Ensure thorough mixing and degassing.
-
Sample Degradation: The sample may have degraded after preparation. Analyze freshly prepared samples to rule this out.
-
Carryover: Residual sample from a previous injection can appear in the current chromatogram. Implement a robust needle wash protocol.
-
System Contamination: The HPLC system itself, including the injector, tubing, or column, might be contaminated. A systematic cleaning of the system components is recommended.
Troubleshooting Guides
This section provides solutions to common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Resolution Between this compound and an Impurity Peak
-
Symptom: Co-eluting or partially overlapping peaks on the chromatogram, leading to inaccurate quantification.
-
Possible Causes & Solutions:
-
Incorrect Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is critical for separating structurally similar corticosteroids.[6][7]
-
Action: Systematically adjust the mobile phase composition. For reversed-phase HPLC, try incrementally increasing or decreasing the percentage of the organic solvent (e.g., acetonitrile).
-
-
Inappropriate pH: The pH of the mobile phase can affect the ionization state of impurities and alter their retention.
-
Action: Adjust the mobile phase pH. For corticosteroid analysis, operating at a lower pH can sometimes minimize secondary interactions with the column's stationary phase.[8]
-
-
Column Degradation: The column's performance deteriorates over time, leading to loss of resolution.[6]
-
Action: Replace the column with a new one of the same type. Ensure the use of a guard column to extend the analytical column's lifespan.
-
-
Flow Rate is Not Optimal: The flow rate affects the time analytes spend interacting with the stationary phase.
-
Action: Optimize the flow rate. A lower flow rate can sometimes improve the separation of closely eluting peaks.
-
-
Issue 2: Peak Tailing for the Main this compound Peak
-
Symptom: The peak is asymmetrical, with a "tail" extending from the backside, which can interfere with the integration of nearby impurity peaks.
-
Possible Causes & Solutions:
-
Column Overload: Injecting too much sample can saturate the column.[6]
-
Action: Dilute the sample and reinject.
-
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with polar analytes.
-
Action: Use a mobile phase with a lower pH or add a competitive amine (e.g., triethylamine) in small concentrations to the mobile phase. Alternatively, use a modern, end-capped column designed to minimize silanol interactions.
-
-
Column Contamination or Void: A buildup of contaminants at the head of the column or a void in the packing material can cause peak distortion.
-
Action: First, try back-flushing the column. If the problem persists, replace the column.
-
-
Data Presentation: Impurity Profile
The following table summarizes known impurities of this compound and their typical analytical characteristics.
| Impurity Name | Molecular Formula | Molecular Weight | Potential Source |
| Hydrocortisone | C₂₁H₃₀O₅ | 362.46 | Degradation Product |
| Hydrocortisone-21-butyrate | C₂₅H₃₆O₆ | 432.55 | Isomerization/Degradation |
| Hydrocortisone 3-methyl enol ether 17-butyrate | C₂₆H₃₈O₆ | 446.58 | Process-Related |
| Hydrocortisone 17, 21-methylorthobutyrate | C₂₆H₃₈O₇ | 462.58 | Process-Related |
Data sourced from publicly available information.[1][9]
Experimental Protocols
Protocol 1: RP-HPLC-UV Method for Impurity Profiling
This protocol is a general method for the separation and quantification of this compound and its related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 10 cm, 3-µm packing (or equivalent).[5]
-
Mobile Phase: A filtered and degassed mixture of water, acetonitrile (B52724), and glacial acetic acid (124:76:1).[5] An alternative mobile phase could be a gradient of acetonitrile and purified water.[1][10]
-
Flow Rate: 2.0 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
Procedure:
-
Prepare the sample solution (Test Solution) and a reference standard solution (Standard Solution) of known concentration in a suitable diluent.
-
Separately inject equal volumes of the Test Solution and Standard Solution.
-
Record the chromatograms and measure the peak areas.
-
Calculate the percentage of each impurity using the formula: 100 * (CS / CU) * (ri / rS), where CS is the concentration of the reference standard, CU is the concentration of the sample, ri (B12098767) is the peak area of the individual impurity, and rS is the peak area of the this compound in the Standard Solution.[5]
-
Visualizations
Workflow for Impurity Identification and Characterization
Caption: A logical workflow for the systematic identification and characterization of unknown impurities.
Troubleshooting Flowchart for Unexpected HPLC Peaks
Caption: A troubleshooting guide for diagnosing the source of unexpected peaks in an HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of decomposition and formulation of this compound in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. scribd.com [scribd.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Hydrocortisone Butyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of hydrocortisone (B1673445) butyrate (B1204436).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of hydrocortisone butyrate?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., plasma, urine, tissue homogenates).[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantification of this compound.[1] For a hydrophobic compound like this compound, lipids and phospholipids (B1166683) are major contributors to matrix effects.[2]
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A2: The most common method is the post-extraction spike technique. This involves comparing the peak area of this compound spiked into an extracted blank matrix sample with the peak area of a pure standard solution at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?
A3: The main strategies revolve around three key areas:
-
Efficient Sample Preparation: The goal is to remove interfering matrix components before the sample is injected into the LC-MS/MS system.[1][2]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Low Analyte Recovery | Inefficient extraction of this compound from the biological matrix. | - Optimize the sample preparation method. For plasma, consider Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simple protein precipitation.[3] - For LLE, select a solvent that provides good solubility for this compound (e.g., methyl tert-butyl ether, ethyl acetate). - For SPE, choose a sorbent that effectively retains this compound while allowing interfering components to be washed away (e.g., polymeric reversed-phase).[3] |
| Significant Ion Suppression | Co-elution of matrix components, particularly phospholipids, with this compound. | - Incorporate a phospholipid removal step in your sample preparation (e.g., using specific phospholipid removal plates or cartridges). - Optimize the chromatographic gradient to achieve better separation of this compound from the phospholipid elution zone. - Employ a more rigorous sample cleanup technique like mixed-mode SPE.[3] |
| Poor Reproducibility (High %CV) | Inconsistent matrix effects across different samples or batches. | - Use a stable isotope-labeled internal standard for this compound (e.g., this compound-d3). This is the most effective way to compensate for variability in matrix effects.[1] - Ensure the sample preparation procedure is highly standardized and automated if possible. |
| Inadequate Sensitivity (High LLOQ) | A combination of low recovery and significant ion suppression. | - Concentrate the sample extract after cleanup. - Optimize MS/MS parameters (e.g., collision energy, declustering potential) for this compound. - Improve the sample cleanup method to reduce ion suppression. |
| Peak Tailing or Splitting | On-column matrix effects or issues with the analytical column. | - Use a guard column to protect the analytical column from matrix components. - Ensure the pH of the mobile phase is compatible with the analyte and column chemistry. - Consider a column with a different stationary phase chemistry that provides better peak shape for corticosteroids. |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound in Rabbit Plasma
This protocol is adapted from a validated method for the determination of hydrocortisone 17-butyrate in rabbit plasma.
1. Sample Pre-treatment:
- To 100 µL of plasma, add the internal standard solution (e.g., Clobetasol Propionate).
- Vortex mix for 30 seconds.
2. Solid Phase Extraction (Oasis HLB Cartridges):
- Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
- Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
- Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 30% methanol in water.
- Elution: Elute the this compound and internal standard with 1 mL of methanol.
3. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Vortex and transfer to an autosampler vial for injection.
4. LC-MS/MS Conditions:
- LC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) containing 30 mmol·L-1 ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
- Flow Rate: 0.8 mL/min.
- Injection Volume: 10 µL.
- MS/MS Detection: Electrospray ionization in positive ion mode (ESI+).
- MRM Transitions:
- Hydrocortisone 17-Butyrate: m/z 433.3 → 327.3
- Clobetasol Propionate (IS): m/z 467.2 → 373.2
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS analysis of corticosteroids in biological matrices.
Table 1: Recovery and Matrix Effect Data for Hydrocortisone 17-Butyrate in Rabbit Plasma using SPE
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Hydrocortisone 17-Butyrate | 0.25 | 59.6 ± 4.4 | 92.5 ± 5.1 |
| 1.0 | 63.1 ± 7.6 | 96.0 ± 10.6 | |
| 5.0 | 61.7 ± 5.1 | 90.1 ± 3.9 | |
| Internal Standard | - | 64.5 ± 4.5 | 90.6 ± 2.9 |
Table 2: Comparison of Sample Preparation Techniques for Steroid Analysis in Plasma
| Sample Preparation Method | Typical Analyte Recovery | Relative Matrix Effect |
| Protein Precipitation (PPT) | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate |
| Solid Phase Extraction (SPE) | High | Low to Moderate |
| Mixed-Mode SPE | High | Low |
| Phospholipid Removal Plates | High | Low |
Visualized Workflows
Caption: A workflow for identifying and mitigating matrix effects.
Caption: A comprehensive sample preparation workflow.
References
improving the reproducibility of hydrocortisone butyrate vasoconstrictor assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of the hydrocortisone (B1673445) butyrate (B1204436) vasoconstrictor assay.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the hydrocortisone butyrate vasoconstrictor assay?
A1: The this compound vasoconstrictor assay is a pharmacodynamic test used to determine the potency and bioequivalence of topical corticosteroid formulations. The assay measures the degree of skin blanching (vasoconstriction) induced by the topical application of this compound, which is proportional to the drug's ability to penetrate the skin and exert its therapeutic effect.[1][2]
Q2: Why is a pilot study necessary before the main (pivotal) study?
A2: A pilot study is crucial to determine the optimal dose-duration response for the specific formulation and subject population.[1][2][3][4] It helps in identifying the ED50 (the time required to produce 50% of the maximal vasoconstrictor response), which is then used to set the dose durations for the pivotal bioequivalence study.[1][2][5] This ensures that the pivotal study is conducted in the most sensitive range of the dose-response curve, allowing for accurate comparison between formulations.[5]
Q3: What is the advantage of using a chromameter over visual assessment for measuring skin blanching?
A3: A chromameter provides an objective and quantitative measurement of skin color, which is more reproducible and sensitive than subjective visual scoring.[1][3] Regulatory agencies recommend the use of a chromameter to minimize operator-dependent variability and to ensure the integrity of the data.[3] The chromameter measures colorimetric parameters like the a* value (redness), which can be directly correlated with the degree of vasoconstriction.
Q4: What is the Area Under the Effect Curve (AUEC) and why is it important?
A4: The Area Under the Effect Curve (AUEC) is a key parameter derived from the chromameter readings over time. It represents the total vasoconstrictor response over the measurement period. The AUEC is calculated using the trapezoidal rule and provides a more comprehensive measure of the drug's effect compared to a single time-point measurement.[1] It is the primary endpoint used to compare the bioequivalence of different topical corticosteroid formulations.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High inter-subject variability in vasoconstriction response. | Differences in skin thickness, vascularization, and individual responsiveness to corticosteroids.[1] | - Screen subjects for their responsiveness to a standard corticosteroid before enrollment. - Ensure a homogenous subject population in terms of skin type. - Increase the sample size to improve statistical power. |
| Inconsistent chromameter readings. | - Improper handling of the chromameter (e.g., applying too much pressure). - Environmental factors like changes in lighting or temperature. - Instrument malfunction or lack of calibration. | - Train all operators on the standardized use of the chromameter to ensure consistent pressure and placement. - Conduct the assay in a controlled environment with stable lighting and temperature. - Regularly calibrate the chromameter according to the manufacturer's instructions. |
| Low or no vasoconstriction response observed. | - The formulation has low potency. - Insufficient drug penetration through the skin. - The subject is a "non-responder" to corticosteroids. | - For low-potency formulations, consider using occlusion to enhance penetration. - Verify the formulation's integrity and concentration of the active ingredient. - Pre-screen subjects to exclude non-responders.[3][6] |
| Difficulty in determining the ED50 in the pilot study. | - The selected dose durations are not appropriate to capture the full dose-response curve. - The mathematical model used for fitting the data is not suitable. | - Use a wide range of dose durations in the pilot study to ensure the Emax (maximal response) is reached. - Evaluate different pharmacodynamic models (e.g., simple Emax, sigmoid Emax) to find the best fit for the data.[5][7] |
| Overlap of blanching between adjacent application sites. | Application sites are too close to each other. | Ensure a minimum distance of 2.5 cm between the centers of adjacent application sites.[3] |
Quantitative Data Summary
Table 1: Comparison of Vasoconstrictor Response for Different Topical Corticosteroids
| Corticosteroid Formulation | Vehicle | Mean Chromametric Value (a) |
| Hydrocortisone | Cream | 1.73 |
| Ointment | 1.48 | |
| This compound | Cream | 2.87 |
| Ointment | 3.26 | |
| Mometasone Furoate | Cream | 2.98 |
| Ointment | 2.84 | |
| Data adapted from a comparative study on healthy volunteers. Higher a values indicate a greater degree of blanching.[8] |
Table 2: Pharmacodynamic Parameters for this compound and a Higher Potency Corticosteroid
| Corticosteroid | Potency Class | Emax (Area Under the Effect Curve Units) | ED50 (minutes) |
| 0.01% this compound | III | 72 | ~45-60 |
| 0.05% Betamethasone Butyrate Propionate | II | 89 | ~90 |
| Emax represents the maximum possible vasoconstrictor effect, and ED50 is the time to reach 50% of the Emax. Data is illustrative and can vary between studies.[9] |
Experimental Protocols
Detailed Methodology for the this compound Vasoconstrictor Assay
This protocol outlines the key steps for conducting a reproducible this compound vasoconstrictor assay using a chromameter.
1. Subject Selection and Screening:
-
Recruit healthy volunteers with fair skin and no history of skin diseases.
-
Screen subjects for their responsiveness to a known topical corticosteroid. A positive response is typically defined as a noticeable blanching effect.[3][6]
2. Pilot Study (Dose-Duration Response):
-
Objective: To determine the ED50 of the reference this compound formulation.
-
Procedure:
-
Mark multiple application sites (e.g., 8 sites) on the flexor surface of the forearms.
-
Apply a precise amount of the reference formulation to each site for varying durations (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 16 hours).
-
Include at least two untreated control sites on each arm.
-
After each application duration, gently remove the formulation.
-
Measure the skin blanching at all sites using a calibrated chromameter at baseline and at multiple time points post-removal (e.g., 0, 2, 4, 6, 12, 24 hours).
-
Calculate the AUEC for each dose duration and fit the data to a pharmacodynamic model (e.g., Emax model) to determine the ED50.[1][5]
-
3. Pivotal Study (Bioequivalence):
-
Objective: To compare the bioequivalence of a test formulation to a reference formulation.
-
Procedure:
-
Based on the ED50 from the pilot study, select three dose durations for the pivotal study: D1 (e.g., 0.5 x ED50), ED50, and D2 (e.g., 2 x ED50).
-
Randomly assign the application of the test formulation, reference formulation, and untreated controls to the marked sites on the subjects' forearms.
-
Apply the formulations for the predetermined durations.
-
Measure skin blanching with the chromameter at the same time points as in the pilot study.
-
Calculate the AUEC for both formulations at the ED50 duration.
-
Perform statistical analysis to compare the AUEC values and determine if the formulations are bioequivalent (typically, the 90% confidence interval of the ratio of the means should fall within 80-125%).[1]
-
4. Data Analysis:
-
For each measurement, correct the chromameter reading of the treated site by subtracting the baseline reading and the reading of the untreated control site.
-
Calculate the AUEC from the corrected readings using the linear trapezoidal rule.[1]
Visualizations
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. remedypublications.com [remedypublications.com]
- 3. gmp-compliance.org [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Evaluation of the proposed FDA pilot dose-response methodology for topical corticosteroid bioequivalence testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Comparison of activity of different topical corticosteroid creams and ointments using a vasoconstriction assay: superiority of this compound over hydrocortisone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Hydrocortisone Butyrate Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of hydrocortisone (B1673445) butyrate (B1204436) precipitation in cell culture media. By following these guidelines, you can ensure the accurate and effective delivery of this compound in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrocortisone butyrate precipitating when I add it to my cell culture media?
A1: this compound is a hydrophobic compound, meaning it has very low solubility in water-based solutions like cell culture media.[1] Precipitation, often observed as a cloudy or crystalline formation, typically occurs due to a phenomenon known as "crashing out." This happens when a concentrated stock solution of this compound, usually dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is rapidly diluted into the aqueous environment of the cell culture medium. The sudden change in solvent polarity causes the drug to exceed its solubility limit in the media and fall out of solution.[2]
Q2: What is the best solvent to dissolve this compound for cell culture experiments?
A2: Dimethyl sulfoxide (DMSO) and ethanol (B145695) are the most common and effective solvents for preparing a concentrated stock solution of this compound. It is crucial to use a high-purity, anhydrous grade of the solvent to ensure the stability of the compound.
Q3: What is the maximum recommended final concentration of organic solvent (e.g., DMSO) in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity and to minimize the risk of precipitation, the final concentration of the organic solvent in your cell culture medium should be kept as low as possible, ideally below 0.1%. While some cell lines may tolerate up to 0.5%, it is essential to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.[2]
Q4: Can I pre-mix this compound directly into my bulk cell culture medium for long-term storage?
A4: This is not recommended. This compound can undergo reversible isomerization and hydrolysis in aqueous solutions over time.[3] The stability is also influenced by the pH of the medium. Therefore, it is best practice to prepare fresh working solutions of this compound in your cell culture medium for each experiment.[4]
Q5: Are there alternative methods to improve the solubility of this compound in my cell culture media?
A5: Yes, cyclodextrins can be used to enhance the aqueous solubility of hydrophobic compounds like this compound. These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the drug molecule, while their hydrophilic exterior allows the complex to dissolve in aqueous solutions. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[5][6]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
Symptoms: The cell culture medium becomes cloudy or shows visible precipitate immediately after adding the this compound stock solution.
dot
Caption: Troubleshooting immediate precipitation of this compound.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit. | Decrease the final working concentration of the compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Solvent Shock (Rapid Dilution) | Adding a concentrated stock solution directly to a large volume of aqueous media causes a rapid shift in solvent polarity, leading to the drug "crashing out" of the solution.[2] | Implement a stepwise or serial dilution method. First, create an intermediate dilution in a smaller volume of pre-warmed media before adding it to the final culture volume.[2] |
| Low Media Temperature | The solubility of most compounds, including this compound, decreases at lower temperatures. | Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.[2] |
Issue 2: Precipitation Observed After Incubation
Symptoms: The cell culture medium appears clear initially but develops a precipitate after several hours or days of incubation at 37°C.
dot
Caption: Troubleshooting delayed precipitation of this compound.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound can degrade in aqueous solutions over time, leading to the formation of less soluble byproducts.[3] | Prepare fresh working solutions of this compound immediately before each experiment. Avoid storing the compound diluted in cell culture medium for extended periods.[4] |
| Interaction with Media Components | Components within the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound, potentially reducing its solubility. | If your experimental design allows, you might consider using a serum-free medium or reducing the serum concentration. However, it's important to note that serum proteins can also sometimes help to solubilize hydrophobic compounds.[7] |
| pH Shift in Media | Cellular metabolism can lead to a decrease in the pH of the cell culture medium over time. A change in pH can affect the solubility and stability of this compound.[3] | Monitor the pH of your cell culture medium regularly, especially in dense cultures. If a significant pH drop is observed, consider changing the medium more frequently or using a different buffering system. |
Experimental Protocols
Protocol 1: Standard Method for Preparing this compound Working Solution
This protocol is a standard method for preparing a working solution of this compound in cell culture medium to minimize the risk of precipitation.
dot
Caption: Standard protocol for preparing this compound solution.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (with or without serum, as required)
-
Water bath or incubator at 37°C
-
Pipettes and sterile tips
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing or gentle warming. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Pre-warm the Cell Culture Medium:
-
Place the required volume of cell culture medium in a 37°C water bath or incubator until it reaches thermal equilibrium.
-
-
Perform a Stepwise Dilution:
-
Intermediate Dilution: In a sterile microcentrifuge tube, add a small volume of the pre-warmed cell culture medium. Then, add the required volume of the this compound stock solution to create an intermediate dilution (e.g., 1:10 or 1:20). Gently mix by flicking the tube or pipetting up and down.
-
Final Dilution: Add the intermediate dilution to the final volume of the pre-warmed cell culture medium. Gently swirl the flask or plate to ensure even distribution.
-
-
Final Solvent Concentration:
-
Calculate the final concentration of DMSO in your cell culture medium and ensure it is below 0.1% to minimize potential cytotoxic effects.
-
Protocol 2: Cyclodextrin-Mediated Solubilization of this compound
This protocol provides a method for enhancing the solubility of this compound in cell culture media using hydroxypropyl-β-cyclodextrin (HP-β-CD).
dot
Caption: Protocol for cyclodextrin-mediated solubilization of this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
High-purity ethanol or DMSO
-
Sterile cell culture medium
-
Sterile magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare the HP-β-CD Solution:
-
Dissolve the required amount of HP-β-CD in your cell culture medium to achieve the desired concentration (e.g., 1-5% w/v). Gently warm and stir if necessary to facilitate dissolution.
-
-
Prepare a Concentrated this compound Stock:
-
Dissolve the this compound powder in a minimal amount of a suitable organic solvent like ethanol to create a highly concentrated stock solution.
-
-
Form the Inclusion Complex:
-
While continuously stirring the HP-β-CD solution, add the concentrated this compound stock solution dropwise.
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the inclusion complex.
-
-
Sterile Filtration:
-
Sterile filter the final solution through a 0.22 µm syringe filter to remove any potential aggregates or undissolved material before adding it to your cell cultures.
-
Data Presentation
| Solvent | Solubility of this compound | Reference |
| Water | Practically Insoluble | [1] |
| DMSO | 87 mg/mL (201.13 mM) | [8] |
| Ethanol | 15-22 mg/mL | [8] |
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO or Ethanol | High solubility of this compound. |
| Final Solvent Concentration | < 0.1% | Minimizes cytotoxicity and precipitation risk.[2] |
| Media Temperature | Pre-warm to 37°C | Increases solubility and prevents temperature-induced precipitation.[2] |
| Dilution Method | Stepwise or Serial Dilution | Avoids "solvent shock" and localized high concentrations.[2] |
| Storage of Working Solution | Prepare Fresh for Each Use | This compound can degrade in aqueous media over time.[3][4] |
References
- 1. integra-biosciences.com [integra-biosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of decomposition and formulation of this compound in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. The effects of organic salts on the cyclodextrin solubilization of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bovine serum albumin. Study of the fatty acid and steroid binding sites using spin-labeled lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand binding constants for human serum albumin evaluated by ratiometric analysis of DSC thermograms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Hydrocortisone Butyrate Interference in Reporter Gene Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference by hydrocortisone (B1673445) butyrate (B1204436) in reporter gene assays.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected change in our reporter gene assay signal in the presence of hydrocortisone butyrate. Is this a true biological effect or assay interference?
A1: this compound is a synthetic glucocorticoid and is expected to activate the glucocorticoid receptor (GR), which in turn can modulate the expression of genes containing glucocorticoid response elements (GREs).[1][2][3] Therefore, an observed change in signal could be a true biological effect. However, like any compound, this compound could also directly interfere with the assay components. It is crucial to perform control experiments to distinguish between these two possibilities.
Q2: What are the common mechanisms by which a compound like this compound can interfere with a reporter gene assay?
A2: Compound interference can occur through several mechanisms:
-
Direct inhibition or activation of the reporter enzyme: The compound could directly interact with the reporter protein (e.g., luciferase), inhibiting its enzymatic activity and leading to a false decrease in the signal.[4][5]
-
Light absorbance or quenching: If the compound absorbs light at the wavelength of the reporter signal, it can quench the signal, leading to an artificially low reading.[5] this compound has a maximum UV absorbance at approximately 241 nm.[6][7][8] While the emission wavelength for firefly luciferase is around 560 nm, significant absorbance in the visible spectrum could still cause interference.
-
Autofluorescence: The compound itself might be fluorescent at the detection wavelengths, leading to an artificially high background signal.
-
Compound aggregation: At higher concentrations, some compounds can form aggregates that can interfere with the assay chemistry or physically block the light path.[4]
-
Cell toxicity: At certain concentrations, the compound may be toxic to the cells, leading to a decrease in reporter gene expression that is not related to the specific pathway being studied.
Q3: How can we test if this compound is directly inhibiting our luciferase reporter enzyme?
A3: A direct luciferase inhibition counterscreen is the most effective way to test for this.[4][5] This involves testing the effect of this compound on purified luciferase enzyme in a cell-free system. A detailed protocol is provided in the Troubleshooting Guides section.
Q4: What is an orthogonal assay and how can it help validate our results?
Troubleshooting Guides
Guide 1: Distinguishing Between a True Biological Effect and Assay Interference
This guide provides a step-by-step workflow to determine if the observed effects of this compound are due to its intended biological activity or an artifact of assay interference.
Experimental Workflow
References
- 1. This compound | C25H36O6 | CID 26133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. ijbpas.com [ijbpas.com]
- 8. jchps.com [jchps.com]
Technical Support Center: Enhancing Dermal Bioavailability of Hydrocortisone Butyrate
Welcome, researchers and drug development professionals. This technical support center provides detailed guidance, troubleshooting, and frequently asked questions (FAQs) for experiments aimed at enhancing the dermal bioavailability of hydrocortisone (B1673445) butyrate (B1204436) (HB). Hydrocortisone butyrate is a lipophilic corticosteroid whose therapeutic efficacy is often limited by the skin's formidable barrier, the stratum corneum.[1] This guide explores advanced formulation strategies to overcome this barrier and provides practical advice for experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most promising strategies to enhance the dermal delivery of this compound?
A1: Nano-based drug delivery systems are a primary strategy for improving the topical delivery of poorly soluble drugs like this compound.[2] These systems can increase drug solubility, improve penetration into deeper skin layers, and provide controlled release, potentially reducing side effects.[3] Key nanoformulations include:
-
Lipid-Based Nanocarriers: Systems like Lipid Nanocapsules (LNCs), Ethosomes, and Transfersomes have shown significant efficacy. Ethosomes, in particular, have been identified as highly effective for both dermal and transdermal delivery due to their high ethanol (B145695) content which fluidizes the stratum corneum lipids.[1]
-
Polymeric Nanoparticles (PNPs): Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that encapsulate HB, offering controlled release and targeted delivery.[4]
-
Lipid-Polymer Hybrid Nanoparticles: These systems combine the advantages of both lipid and polymeric nanoparticles, such as controlled drug release from the polymer core and enhanced skin penetration facilitated by the lipid components.[3][5]
Q2: How do different nanoformulations of this compound compare in terms of performance?
A2: The choice of nanoformulation significantly impacts drug delivery. Ethosomes have demonstrated superior ability to penetrate the skin barrier, leading to higher transdermal flux compared to lipid nanocapsules (LNCs) and polymeric nanoparticles (PNPs).[1] However, LNCs and PNPs are also effective for dermal targeting with minimal systemic absorption, which is often desired for topical corticosteroids.[1] The selection depends on the therapeutic goal—deep skin penetration versus localized dermal action.
Q3: What is the role of ethanol in formulations like ethosomes?
A3: Ethanol is a key component in ethosomes, typically at high concentrations (20-45%). It acts as an effective permeation enhancer by increasing the fluidity of lipids in the stratum corneum. This "softening" of the skin barrier allows the flexible ethosomal vesicles to penetrate more deeply into the skin layers, carrying the drug payload with them.[6][7]
Q4: Can simply dissolving hydrocortisone in a cream base improve its bioavailability?
A4: Yes, the physical state of the drug in the vehicle is critical. A study comparing a cream with 1% dissolved hydrocortisone to one with 1% dispersed (suspended) hydrocortisone found that the dissolved formulation had significantly greater vasoconstrictor activity, which is an indicator of higher bioavailability and potency.[8] This highlights the importance of ensuring the drug is fully solubilized in the formulation vehicle.
Troubleshooting Guides
This section addresses common issues encountered during in vitro skin permeation testing (IVPT) for this compound formulations.
Q5: My in vitro skin permeation results show high variability between different skin donors. What are the causes and how can I minimize this?
A5: High inter-donor variability is an inherent challenge in skin permeation studies due to biological differences between individuals (e.g., age, sex, ethnicity).[9]
-
Troubleshooting Steps:
-
Standardize Skin Source: Use skin from a consistent anatomical site (e.g., abdomen, back), as permeability varies across the body. Document donor information.[9]
-
Standardize Skin Preparation: Use a dermatome to ensure a consistent skin thickness for all samples.[9]
-
Increase Sample Size: Using a larger number of donors can help average out individual differences, providing a more reliable mean value.[9]
-
Use a Reference Compound: Include a well-characterized reference compound (e.g., testosterone (B1683101) for lipophilic drugs) to normalize data across donors and identify outlier skin samples.[9]
-
Perform Skin Integrity Testing: Before the experiment, assess the barrier integrity of each skin sample. Common methods include measuring Transepidermal Water Loss (TEWL) or Electrical Resistance. Samples that do not meet the acceptance criteria should be discarded.[9]
-
| Integrity Test Method | Typical Acceptance Criterion | Notes |
| Transepidermal Water Loss (TEWL) | < 10 g/m²/h | Non-invasive but can be influenced by environmental conditions.[9] |
| Electrical Resistance | > 2 kΩ | Sensitive to small breaches in the skin barrier.[9] |
Q6: I am observing high variability in results from skin samples taken from the same donor. What could be wrong?
A6: This intra-donor variability can stem from several factors:
-
Troubleshooting Steps:
-
Regional Skin Variation: Even within the same skin flap, permeability can differ. Try to use replicate samples from adjacent skin areas.[9]
-
Inconsistent Handling: Ensure all skin samples are handled and stored under identical conditions. Avoid repeated freeze-thaw cycles which can damage barrier integrity.[9]
-
Presence of Appendages: Hair follicles can act as shunts, leading to artificially high permeation. Avoid areas with a high density of follicles.[9]
-
Q7: The drug concentration in my receptor solution is inconsistent between replicates. What are the potential causes?
A7: This issue can arise from the donor formulation, the receptor phase, or the analytical method.
-
Troubleshooting Steps:
-
Ensure Donor Homogeneity: The drug must be completely dissolved or uniformly suspended in the vehicle. For suspensions, ensure consistent application to avoid dose variability.[9]
-
Maintain "Sink" Conditions: The drug concentration in the receptor medium should not exceed 10% of its solubility in that medium. This ensures the concentration gradient, the driving force for permeation, is not diminished.[9] If solubility is low, consider adding a solubilizing agent like ethanol or using a receptor fluid with higher solubility, provided it doesn't damage the skin membrane.[10]
-
Check for Air Bubbles: An air bubble trapped beneath the skin membrane in a Franz cell can act as a barrier, reducing the effective diffusion area and lowering permeation. Ensure no bubbles are present when mounting the skin.
-
Data Presentation: Performance of this compound Nanoformulations
The following table summarizes quantitative data from a study comparing different nanoformulations for this compound (HCB) delivery across porcine and human skin ex vivo.[1][11]
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Flux (ng/cm²/h) - Porcine Skin | Flux (ng/cm²/h) - Human Skin | Skin Deposition (µg/g) - Porcine Skin | Skin Deposition (µg/g) - Human Skin |
| HCB-Ethosomes (ETZ) | ~80 | ~0.05 | ~14.0 | ~1.5 | ~100 | ~15 |
| HCB-Lipid Nanocapsules (LNC) | ~80 | ~0.05 | ~2.5 | ~0.2 | ~150 | ~20 |
| HCB-Polymeric Nanoparticles (PNP) | Not Reported | Not Reported | ~1.0 | ~0.1 | ~125 | ~18 |
Data extracted from Kalvodova et al., 2023.[1][11] Flux and deposition values are approximated from graphical data.
Experimental Protocols
Protocol 1: Preparation of Hydrocortisone-Butyrate Loaded Transfersomes
This protocol is based on the thin-film hydration method.[12]
-
Materials: this compound (HC), Phospholipid (e.g., soy phosphatidylcholine), Edge Activator (e.g., Tween 20, Span 80, sodium cholate), Ethanol, Phosphate Buffered Saline (PBS, pH 7.4).
-
Methodology:
-
Dissolution: Dissolve this compound (20 mg), phospholipid (400 mg), and the selected edge activator in 12 mL of absolute ethanol.
-
Sonication: Sonicate the mixture for 5 minutes at room temperature to ensure all components are fully dissolved.
-
Film Formation: Evaporate the ethanol under vacuum using a rotary evaporator (e.g., at 60°C, 250 rpm) to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the film by adding 9 mL of PBS (pH 7.4) and rotating the flask for one hour at room temperature. This process allows the lipid film to swell and form vesicles.
-
Vesicle Sizing (Optional): To obtain a uniform size distribution, the resulting vesicular suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.
-
Protocol 2: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells
This is a generalized protocol for conducting IVPT studies.[10]
-
Materials: Franz diffusion cells, excised skin (human or animal, e.g., porcine ear), receptor solution (e.g., PBS with a solubilizer like ethanol or polysorbate to maintain sink conditions), formulation to be tested, magnetic stirrer, water bath/circulator.
-
Methodology:
-
Skin Preparation: Thaw frozen skin at room temperature. If using full-thickness skin, use a dermatome to obtain sections of uniform thickness (e.g., 400-500 µm). Cut the skin into pieces large enough to fit the Franz diffusion cells.
-
Skin Integrity Check: Perform a barrier integrity test (e.g., TEWL) on the skin sections before mounting.
-
Cell Assembly: Mount the skin section onto the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor solution. Clamp the cell together.
-
Equilibration: Allow the skin to equilibrate with the receptor solution, which is maintained at 32°C ± 1°C (to mimic skin surface temperature) and stirred continuously.
-
Dosing: Apply a finite dose of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.[13]
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot this against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
-
Visualizations
Caption: Workflow for a typical in vitro skin permeation test (IVPT).
Caption: Mechanisms of action for different nano-enhancement strategies.
References
- 1. The Contest of Nanoparticles: Searching for the Most Effective Topical Delivery of Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nano intervention in topical delivery of corticosteroid for psoriasis and atopic dermatitis—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nanoparticle-Based Topical Ophthalmic Gel Formulation for Sustained Release of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrocortisone-Loaded Lipid–Polymer Hybrid Nanoparticles for Controlled Topical Delivery: Formulation Design Optimization and In Vitro and In Vivo Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpdft.com [rjpdft.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchmgt.monash.edu [researchmgt.monash.edu]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing and Evaluating the Transdermal Permeation of Hydrocortisone Transfersomes Formulation Based on Digital Analysis of the In Vitro Drug Release and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
Validation & Comparative
In Vitro Efficacy Showdown: Hydrocortisone Butyrate vs. Betamethasone Valerate
An objective comparison of two topical corticosteroids for researchers, scientists, and drug development professionals.
In the realm of topical corticosteroids, hydrocortisone (B1673445) butyrate (B1204436) and betamethasone (B1666872) valerate (B167501) are two frequently utilized molecules for the management of inflammatory dermatoses. While both are effective, their in vitro performance characteristics, which underpin their clinical efficacy and potential for adverse effects, exhibit notable differences. This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data, to aid in research and development decisions.
At a Glance: Comparative Efficacy
| Parameter | Hydrocortisone Butyrate | Betamethasone Valerate | Key Findings |
| Anti-Proliferative Effect on Keratinocytes (HaCaT cells) | Less antiproliferative | More antiproliferative | At a concentration of 10⁻⁴M, betamethasone valerate shows a greater inhibitory effect on keratinocyte proliferation compared to this compound.[1] |
| Effect on Collagen Synthesis | Less inhibitory | More inhibitory | Betamethasone valerate demonstrates a more potent reduction in the synthesis of type I and type III procollagen (B1174764) compared to this compound.[2][3] |
| Glucocorticoid Receptor (GR) Binding Affinity | Moderate | High | The esterification of the steroid molecule, such as the valerate ester in betamethasone, generally leads to an increased binding affinity for the glucocorticoid receptor.[4] |
| Inhibition of Pro-Inflammatory Cytokines | Dose-dependent inhibition | Class-dependent inhibition | Both corticosteroids inhibit the production of Th1- and Th2-type cytokines in a dose-dependent manner.[5] At lower concentrations, this compound has been observed to have a stimulatory effect on IL-4 production.[5] |
Deep Dive: Experimental Evidence and Protocols
Anti-Proliferative Efficacy in Keratinocytes
The anti-proliferative effect of corticosteroids is a key mechanism in the treatment of hyperproliferative skin diseases like psoriasis. A comparative in vitro study on the HaCaT human keratinocyte cell line provides a clear distinction between this compound and betamethasone valerate.[1]
Experimental Protocol: MTT Assay for Cell Proliferation
-
Cell Culture: HaCaT cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured in Dulbecco's Modified Eagle Medium (DMEM) for 72 hours.
-
Treatment: The culture medium is replaced with solutions containing this compound or betamethasone valerate at concentrations ranging from 10⁻⁸M to 10⁻⁴M, or a vehicle control. The plates are incubated for another 72 hours.
-
MTT Assay: The medium is removed, and an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. After a 4-hour incubation at 37°C, the MTT solution is removed, and the formazan (B1609692) product is solubilized with DMSO.
-
Data Analysis: The absorbance is measured at 570 nm. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
At a concentration of 10⁻⁴M, the study ranked the anti-proliferative effect as follows: betamethasone dipropionate > desonide (B1670306) ≥ betamethasone valerate = hydrocortisone-base = clobetasol (B30939) propionate (B1217596) > this compound.[1] This indicates that betamethasone valerate has a more potent anti-proliferative effect on keratinocytes than this compound.
Impact on Collagen Synthesis
A significant side effect of long-term topical corticosteroid use is skin atrophy, which is primarily due to the inhibition of collagen synthesis. An in vivo study measuring collagen propeptides provides insight into the relative atrophogenic potential of these two compounds.[2][3]
Experimental Protocol: Measurement of Collagen Propeptides
-
Application: this compound, betamethasone valerate, and a vehicle control are applied to separate areas of the skin of healthy volunteers twice daily for one week.
-
Sample Collection: Suction blisters are induced on the treated areas, and the blister fluid is collected.
-
Analysis: The concentrations of the aminoterminal propeptide of type I procollagen (PINP) and type III procollagen (PIIINP) are measured using radioimmunoassays.
The study found that betamethasone led to a 69% decrease in PINP and a 62% decrease in PIIINP.[2][3] this compound resulted in a 63% decrease in PINP and a 55% decrease in PIIINP.[2][3] This suggests that betamethasone has a more pronounced inhibitory effect on collagen synthesis than this compound.
Mechanism of Action: A Shared Pathway
Both this compound and betamethasone valerate exert their effects through the glucocorticoid receptor (GR). The general mechanism involves the binding of the corticosteroid to the cytoplasmic GR, leading to the translocation of the complex into the nucleus. Inside the nucleus, this complex modulates gene expression, leading to the anti-inflammatory, anti-proliferative, and immunosuppressive effects.[6]
The difference in potency between this compound and betamethasone valerate can be partly attributed to their binding affinity for the GR. The elongation of the ester chain, as seen with the valerate in betamethasone valerate, generally increases both lipophilicity and binding affinity for the receptor.[4]
Concluding Remarks
The in vitro data consistently indicates that betamethasone valerate is a more potent corticosteroid than this compound in terms of its anti-proliferative effects on keratinocytes and its inhibition of collagen synthesis. This aligns with its classification as a potent topical corticosteroid, while this compound is generally considered to be of moderate potency.[7]
For researchers and drug development professionals, this comparative in vitro efficacy data is crucial for selecting the appropriate corticosteroid for a specific therapeutic target and for designing formulations that balance efficacy with the potential for side effects such as skin atrophy. Further head-to-head in vitro studies focusing on the inhibition of a broader range of inflammatory mediators would provide an even more granular understanding of the therapeutic profiles of these two important molecules.
References
- 1. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effect of hydrocortisone, hydrocortisone-17-butyrate and betamethasone on collagen synthesis in human skin in vivo. | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 3. Comparison of the effect of hydrocortisone, hydrocortisone-17-butyrate and betamethasone on collagen synthesis in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corticosteroids class-dependently inhibit in vitro Th1- and Th2-type cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Betamethasone Valerate? [synapse.patsnap.com]
- 7. gpnotebook.com [gpnotebook.com]
A Comparative Analysis of Hydrocortisone Butyrate and Mometasone Furoate on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of two topical corticosteroids, hydrocortisone (B1673445) butyrate (B1204436) and mometasone (B142194) furoate, on the release of key pro-inflammatory cytokines. The information presented is supported by experimental data from publicly available scientific literature, offering insights into their relative potencies and mechanisms of action.
Executive Summary
Data Presentation
The following tables summarize the available quantitative data on the inhibitory effects of mometasone furoate on cytokine release.
Table 1: In Vitro Inhibitory Activity of Mometasone Furoate on Pro-Inflammatory Cytokines
| Cytokine | IC50 (nM) | Cell Type | Stimulant | Reference |
| IL-1 | 0.05 | Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | [2] |
| IL-6 | 0.15 | WEHI-265.1 (Murine Myelomonocytic Leukemia) | Lipopolysaccharide (LPS) | [2] |
| TNF-α | 0.25 | WEHI-265.1 (Murine Myelomonocytic Leukemia) | Lipopolysaccharide (LPS) | [2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following sections detail the generalized experimental methodologies for assessing the in vitro effects of corticosteroids on cytokine release, based on common laboratory practices.
Cell Culture and Stimulation for Cytokine Release Assay
This protocol outlines the steps for preparing and stimulating cells to produce pro-inflammatory cytokines, creating a model to test the inhibitory effects of corticosteroids.
a. Cell Isolation and Culture: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[5][6] The isolated PBMCs are then cultured in a suitable medium, such as RPMI-1640, supplemented with Fetal Bovine Serum (FBS) and antibiotics.[7] Alternatively, established cell lines like murine myelomonocytic leukemia cells (WEHI-265.1) or human monocytic cells (THP-1) can be used.[2]
b. Cell Stimulation: To induce the release of pro-inflammatory cytokines, cells are stimulated with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[2][7] A typical concentration of LPS used for stimulation is 100 ng/mL.[5] Cells are incubated with LPS for a specified period, often 4 to 24 hours, to allow for robust cytokine production.[2][5]
c. Corticosteroid Treatment: To assess the inhibitory effects, cells are pre-treated with varying concentrations of hydrocortisone butyrate or mometasone furoate for a period (e.g., 30 minutes) before the addition of the LPS stimulant.[6]
Experimental workflow for cell stimulation.
Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol describes the quantification of secreted cytokines in the cell culture supernatant.
a. Sample Collection: After the incubation period, the cell culture plates are centrifuged, and the supernatant (the liquid medium containing the secreted cytokines) is carefully collected.[2]
b. ELISA Procedure: A sandwich ELISA is a common method for quantifying specific cytokines.[8]
-
Coating: A 96-well plate is coated with a capture antibody specific for the target cytokine (e.g., anti-human IL-6 antibody).
-
Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: The collected cell culture supernatants and a series of standard solutions with known cytokine concentrations are added to the wells. The cytokine in the sample binds to the capture antibody.
-
Detection: A biotinylated detection antibody, also specific to the target cytokine, is added. This antibody binds to a different epitope on the captured cytokine.
-
Enzyme Conjugation: Streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, which binds to the biotin (B1667282) on the detection antibody.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The absorbance of the color is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[8]
ELISA workflow for cytokine measurement.
Signaling Pathways
Both this compound and mometasone furoate are glucocorticoids and share a common mechanism of action at the cellular level to reduce inflammation.
General Glucocorticoid Anti-inflammatory Signaling Pathway
Glucocorticoids passively diffuse across the cell membrane and bind to the glucocorticoid receptor (GR) in the cytoplasm. This binding causes the dissociation of heat shock proteins (HSPs) and the formation of an activated GR-glucocorticoid complex. This complex then translocates into the nucleus.
Inside the nucleus, the activated complex can act in two main ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1). Annexin-1 inhibits phospholipase A2, thereby blocking the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference prevents the transcription of genes that code for pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[1]
Glucocorticoid anti-inflammatory signaling pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Cytokine inhibition by a novel steroid, mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]
- 4. gpnotebook.com [gpnotebook.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effect of Hydrocortisone Butyrate: A Comparative Guide for Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hydrocortisone (B1673445) butyrate's anti-inflammatory properties within the context of preclinical animal models. We offer a detailed examination of its performance, supported by experimental data from relevant studies, to assist researchers in designing and evaluating their own validation studies. This document focuses on the widely used oxazolone-induced contact hypersensitivity model and presents data comparing hydrocortisone with other common topical corticosteroids.
Mechanism of Action: Glucocorticoid Signaling Pathway
Hydrocortisone butyrate (B1204436), a synthetic corticosteroid, exerts its anti-inflammatory effects primarily by modulating gene expression.[1][2] Upon penetrating the skin, it binds to cytosolic glucocorticoid receptors (GR).[1][3] This binding event causes the receptor-ligand complex to translocate to the cell nucleus. Inside the nucleus, the complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs), leading to the upregulation of anti-inflammatory proteins and the suppression of pro-inflammatory gene transcription.[1][3]
A key action is the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1.[4] This transrepression mechanism decreases the production of numerous inflammatory mediators, including cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and enzymes like phospholipase A2, which is responsible for producing inflammatory precursors like prostaglandins (B1171923) and leukotrienes.[1][2][3] The overall effect is a potent reduction in the inflammatory response, characterized by decreased swelling, redness, and immune cell infiltration.[1][2]
Comparative Efficacy in an Animal Model of Contact Dermatitis
The oxazolone-induced contact hypersensitivity model in mice is a standard and robust method for evaluating the efficacy of topical anti-inflammatory agents.[5][6][7] The model involves a sensitization phase followed by a challenge phase, which elicits a delayed-type hypersensitivity reaction characterized by significant ear swelling.[5] The reduction in this swelling is a key quantitative endpoint for assessing drug efficacy.
While direct comparative studies for hydrocortisone butyrate in this specific model are limited in publicly available literature, data from a foundational study by Evans et al. (1971) provides a dose-response comparison for hydrocortisone and other corticosteroids, which is invaluable for placing the potency of different compounds into context.[3][8][9] this compound is recognized as being more potent than hydrocortisone.[10][11]
Table 1: Comparative Efficacy of Topical Corticosteroids on Oxazolone-Induced Ear Swelling in Mice
| Compound | Topical Dose (µ g/ear ) | Mean Inhibition of Ear Swelling (%) | Potency Class (Human) |
| Hydrocortisone | 100 | 29% | Low |
| 300 | 49% | ||
| Betamethasone (B1666872) 17-Valerate | 3 | 43% | Mid-High |
| 10 | 60% | ||
| Triamcinolone Acetonide | 3 | 41% | Mid |
| 10 | 59% | ||
| Fluocinolone Acetonide | 1 | 42% | Mid-High |
| 3 | 61% | ||
| This compound | - | Data not available in this model | Mid |
| Clobetasol (B30939) Propionate | - | Data not available in this model | Super High |
Data synthesized from Evans D. P., et al. (1971). Inhibition of contact sensitivity in the mouse by topical application of corticosteroids. British Journal of Pharmacology.[3][8][9] Note: The table demonstrates the dose-dependent anti-inflammatory effect of various corticosteroids. While specific data for this compound is absent from this study, its established potency is superior to hydrocortisone, suggesting it would achieve significant inhibition at lower doses.[10][11] Studies have shown that potent corticosteroids like clobetasol can completely block oxazolone-induced skin thickening.[5]
Experimental Protocols
A detailed and standardized protocol is crucial for the reproducibility of results. Below is a typical methodology for the oxazolone-induced contact hypersensitivity model.
1. Animal Model:
-
Species: Male BALB/c mice (or other suitable strain).[5]
-
Weight: 20-25 g.
-
Housing: Standard laboratory conditions with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Experimental Workflow Diagram:
3. Detailed Methodology:
-
Sensitization (Day 0):
-
Anesthetize the mice and shave a small area (~2 cm x 2 cm) on the abdomen.
-
Apply a solution of oxazolone (e.g., 100 µL of 1.5% in an acetone (B3395972) vehicle) to the shaved skin.[5]
-
-
Challenge and Treatment (Day 7):
-
Seven days after sensitization, measure the baseline thickness of both the right and left ears using a digital micrometer.
-
Apply the test articles (e.g., 20 µL of this compound cream, vehicle control, or other comparators) to the anterior and posterior surfaces of the right ear.[5]
-
Approximately 30 minutes after treatment, challenge the right ear by applying a lower concentration of oxazolone (e.g., 20 µL of 1% in acetone).[5] The left ear remains untreated or is treated with the vehicle as a negative control.
-
-
Assessment of Inflammation (Day 8):
-
24 hours after the challenge, measure the thickness of both ears again.
-
The degree of inflammation (ear edema) is calculated as the difference in thickness between the challenged right ear and the unchallenged left ear.[5]
-
The percentage inhibition of inflammation for each treatment group is calculated relative to the vehicle-treated control group using the formula: [(Ic – It) / Ic] x 100, where Ic is the ear swelling in the control group and It is the ear swelling in the treated group.[5]
-
4. Additional Endpoints:
-
Histopathology: Collect ear tissue for histological analysis to assess inflammatory cell infiltration, epidermal thickening (acanthosis), and other features of dermatitis.
-
Biomarker Analysis: Homogenize ear tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines via ELISA or qPCR to provide a molecular understanding of the anti-inflammatory effect.
References
- 1. Inhibition of contact sensitivity in the mouse by topical application of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation and Profiling of Standard Atopic Dermatitis Therapies in a Chronic Dermatitis Murine Model Induced by Oxazolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 4. Clobetasol vs Hydrocortisone | Power [withpower.com]
- 5. criver.com [criver.com]
- 6. inotiv.com [inotiv.com]
- 7. imavita.com [imavita.com]
- 8. Inhibition of contact sensitivity in the mouse by topical application of corticosteroids | Semantic Scholar [semanticscholar.org]
- 9. Inhibition of contact sensitivity in the mouse by topical application of corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the effect of hydrocortisone, hydrocortisone-17-butyrate and betamethasone on collagen synthesis in human skin in vivo. | Acta Dermato-Venereologica [medicaljournalssweden.se]
A Head-to-Head Comparison of Hydrocortisone Butyrate and Tacrolimus in Skin Models: Efficacy, Safety, and Mechanistic Insights
An objective, data-driven comparison for researchers, scientists, and drug development professionals.
In the management of inflammatory skin conditions, particularly atopic dermatitis (AD), both topical corticosteroids (TCS) like hydrocortisone (B1673445) butyrate (B1204436) and topical calcineurin inhibitors (TCIs) such as tacrolimus (B1663567) are cornerstone therapies. While both are effective, their distinct mechanisms of action, efficacy profiles, and safety considerations warrant a detailed comparison to inform research and drug development. This guide provides a head-to-head comparison based on available experimental data, focusing on their performance in skin models and clinical studies.
Efficacy in Atopic Dermatitis
Clinical trials have demonstrated that 0.1% tacrolimus ointment has a comparable efficacy to 0.1% hydrocortisone butyrate ointment, a mid-potency topical corticosteroid, in treating moderate-to-severe atopic dermatitis in adults.[1][2][3] A lower concentration of tacrolimus (0.03%) was found to be less effective than 0.1% this compound.[1][3] In children, both 0.03% and 0.1% tacrolimus ointments were significantly more effective than 1% hydrocortisone acetate.
Table 1: Comparison of Clinical Efficacy in Atopic Dermatitis
| Parameter | 0.1% Tacrolimus Ointment | 0.1% this compound Ointment | 0.03% Tacrolimus Ointment | Study Population |
| Median mEASI Mean Area Under the Curve (% of baseline) | 36.5% | 36.1% | 47.0% | Adults[1] |
| Statistical Difference vs. This compound | No significant difference | - | Statistically significant (lower improvement)[1] | Adults[1] |
mEASI: modified Eczema Area and Severity Index. A lower percentage indicates greater improvement.
Safety and Tolerability
A key differentiator between these two compounds is their side-effect profile. Tacrolimus is associated with a higher incidence of local application site reactions, such as skin burning and pruritus, which are typically transient.[1][3] However, a significant advantage of tacrolimus is that it does not cause skin atrophy, a well-known risk associated with long-term topical corticosteroid use.[4]
Table 2: Comparison of Adverse Events
| Adverse Event | Tacrolimus Ointment | This compound Ointment | Statistical Significance |
| Skin Burning & Pruritus | Higher incidence | Lower incidence | P < 0.05[1] |
| Skin Atrophy | Not observed | Potential risk with long-term use | P < 0.05[4] |
Mechanisms of Action and Cellular Effects
This compound and tacrolimus exert their anti-inflammatory effects through distinct molecular pathways.
This compound: As a glucocorticoid, it binds to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus and modulates gene expression.[2] Its primary anti-inflammatory actions include:
-
Inhibition of pro-inflammatory cytokine production (e.g., IL-1, IL-6, TNF-α).[2]
-
Suppression of phospholipase A2, which blocks the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2]
-
Inhibition of T-lymphocyte proliferation and activation.[2]
Tacrolimus: This macrolide immunosuppressant is a calcineurin inhibitor. Its mechanism involves:
-
Binding to the intracellular protein FKBP-12.
-
The resulting complex inhibits calcineurin, a phosphatase that is crucial for the activation of T-cells.
-
This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), blocking its translocation to the nucleus and subsequent transcription of genes for pro-inflammatory cytokines like IL-2, IL-3, IL-4, and TNF-α.
dot
Caption: Comparative signaling pathways of this compound and Tacrolimus.
Immunohistochemical studies on skin biopsies from atopic dermatitis patients have shown that tacrolimus leads to a more significant reduction in infiltrating lymphocytes (CD3+, CD4+, CD8+), eosinophils, and most cytokines compared to this compound.[5] This suggests that tacrolimus may have broader pharmacodynamic effects.[5]
Table 3: Effects on Inflammatory Markers in Skin Biopsies
| Cellular/Cytokine Marker | Tacrolimus Treatment | This compound Treatment |
| CD3+, CD4+, CD8+ Lymphocytes | Significantly reduced | Reduced |
| Eosinophils & Neutrophils | Significantly reduced | Reduced |
| IL-4, IL-5, IL-12, IL-13 | Diminished expression | Diminished expression (to a lesser extent) |
Data summarized from an immunohistochemical study in adult AD patients.[5]
Experimental Protocols
Detailed experimental protocols for the direct comparison of these two drugs in skin models are not extensively published. However, based on the methodologies cited in clinical studies, the following are generalized protocols for key experiments.
1. Immunohistochemical Analysis of Inflammatory Cell Infiltration in Skin Biopsies
This protocol outlines the general steps for identifying and quantifying immune cells in skin tissue, a common method to assess the efficacy of anti-inflammatory compounds.
-
Objective: To visualize and quantify the presence of specific immune cell populations (e.g., T-lymphocytes, eosinophils) within skin tissue sections before and after treatment.
-
Methodology:
-
Sample Collection: Obtain 4-mm punch biopsies from lesional skin of study subjects before and after a defined treatment period.
-
Tissue Processing: Fix the biopsies in 10% neutral buffered formalin and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-µm thick sections from the paraffin blocks and mount them on charged glass slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heat source (e.g., citrate (B86180) buffer, pH 6.0, in a microwave).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding using a protein block solution.
-
Incubate sections with primary antibodies specific for cell markers of interest (e.g., anti-CD3 for T-cells, anti-EG2 for eosinophils) overnight at 4°C.
-
Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the antigen site.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
-
Analysis:
-
Examine the stained slides under a light microscope.
-
Quantify the number of positively stained cells per unit area (e.g., cells/mm²) in the epidermis and dermis.
-
Compare cell counts between baseline and post-treatment biopsies for both drug groups.
-
-
2. Measurement of Cytokine Levels in Skin Tissue Homogenates
This protocol describes a method to quantify the concentration of specific cytokines in skin tissue, providing a measure of the local inflammatory environment.
-
Objective: To measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-13, TNF-α) in skin biopsies to assess the immunomodulatory effects of the treatments.
-
Methodology:
-
Sample Collection: Obtain punch biopsies from lesional skin.
-
Homogenization:
-
Weigh the biopsy samples.
-
Homogenize the tissue in an ice-cold lysis buffer containing protease inhibitors. A mild detergent (e.g., 0.1% Igepal) can be added to enhance cytokine extraction.
-
Use a mechanical homogenizer to disrupt the tissue completely.
-
-
Extraction:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which contains the soluble proteins, including cytokines.
-
-
Quantification (ELISA):
-
Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest.
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add the tissue homogenate samples and a series of known standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash again and add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader.
-
-
Analysis:
-
Generate a standard curve from the absorbance readings of the standards.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the cytokine concentration to the total protein content of the homogenate or the initial tissue weight.
-
-
dot
Caption: Generalized workflow for comparing topical agents in skin biopsies.
Conclusion
Both this compound and tacrolimus are effective anti-inflammatory agents for skin diseases. 0.1% tacrolimus demonstrates comparable efficacy to mid-potency 0.1% this compound, with the significant advantage of not inducing skin atrophy, making it particularly suitable for long-term use and application on sensitive skin areas. However, it is associated with a higher incidence of transient application site irritation. Mechanistically, tacrolimus shows a broader effect on reducing inflammatory cell infiltrates in the skin compared to this compound. The choice between these agents in a drug development context may depend on the specific therapeutic goal, target patient population, and desired safety profile. Further head-to-head studies in advanced in vitro 3D skin models could provide more nuanced insights into their effects on skin barrier function and cellular interactions.
References
The Skin Blanching Assay for Hydrocortisone Butyrate: A Comparative Guide to Reproducibility and Reliability
For researchers, scientists, and drug development professionals, the selection of an appropriate bioequivalence assay is a critical step in the development of topical drug formulations. This guide provides a comprehensive comparison of the reproducibility and reliability of the skin blanching assay for hydrocortisone (B1673445) butyrate (B1204436), supported by experimental data and detailed protocols. We also explore alternative methodologies to provide a complete picture of the available options.
The skin blanching assay, also known as the vasoconstrictor assay (VCA), is a widely accepted pharmacodynamic method for assessing the bioequivalence of topical corticosteroids.[1] This in vivo assay measures the intensity of skin pallor (blanching) caused by the vasoconstrictive properties of the corticosteroid.[1] The degree of blanching is considered a surrogate marker for the drug's potency and its ability to penetrate the skin barrier to reach its site of action. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the skin blanching assay as a valid method for demonstrating the bioequivalence of topical corticosteroid products.
Reproducibility and Reliability of the Skin Blanching Assay
The reproducibility of the skin blanching assay is a key consideration for its application in bioequivalence studies. While the assay is generally considered reliable, its variability can be influenced by several factors, including the specific corticosteroid being tested, the formulation, and the study design.
One study comparing different topical corticosteroid creams and ointments using a vasoconstriction assay provided chromametric values for the blanching effect. In this study, hydrocortisone butyrate cream and ointment demonstrated mean chromametric values of 2.87 and 3.26, respectively. For comparison, hydrocortisone cream and ointment had lower values of 1.73 and 1.48, while mometasone (B142194) furoate cream and ointment showed values of 2.98 and 2.84.[2] These results indicate a measurable and distinct vasoconstrictive response for this compound.
Another study evaluating a 1% dissolved hydrocortisone cream and a 1% dispersed hydrocortisone cream reported the area under the blanching curve to be 1240 and 295, respectively, highlighting the assay's ability to differentiate between formulations of the same active ingredient.[3]
Experimental Protocol for the Skin Blanching Assay
A standardized protocol is crucial for ensuring the reliability and reproducibility of the skin blanching assay. The following is a generalized protocol based on regulatory guidelines and published literature.
Study Design:
-
Pilot Study: A pilot study is typically conducted to determine the dose-duration response of the reference product. This involves applying the product for various durations to establish the time point at which 50% of the maximum blanching effect (ED50) is achieved.
-
Pivotal Study: The pivotal study compares the test and reference formulations at the predetermined ED50.
Subject Selection:
-
Healthy adult volunteers with normal skin on the test area (typically the forearms).
-
Subjects should be screened for their ability to produce a discernible blanching response to a known corticosteroid.
Procedure:
-
Site Demarcation: Mark multiple application sites on the ventral forearm of each subject.
-
Baseline Measurement: Measure the baseline skin color of each site using a chromameter.
-
Product Application: Apply a standardized amount of the test and reference formulations to the designated sites. Occlusion with a protective chamber is often used to enhance drug penetration.
-
Application Duration: The duration of application is determined from the pilot study (ED50).
-
Product Removal: Carefully remove the formulations at the end of the application period.
-
Blanching Assessment: Measure the skin color at predetermined time points after product removal using a chromameter. Visual assessment by trained observers can also be used as a secondary endpoint.
-
Data Analysis: The change in skin color from baseline is calculated. The primary endpoint is typically the area under the effect curve (AUEC) of the blanching response over time.
Alternative Bioequivalence Assays
Given the variability of the skin blanching assay, alternative methods for assessing the bioequivalence of topical corticosteroids have been explored.
In Vitro Permeation Testing (IVPT)
IVPT is an in vitro method that measures the permeation of a drug through excised human skin. This assay offers several advantages over the skin blanching assay, including reduced variability and lower cost.
A study directly comparing IVPT and the vasoconstrictor assay for clobetasol (B30939) propionate (B1217596) found that IVPT was substantially more sensitive and less variable.[4][5] The coefficient of variation for IVPT was only 30-43%, compared to 78-126% for the vasoconstrictor assay.[4][5] While specific comparative data for this compound is limited, the findings for clobetasol propionate suggest that IVPT could be a more reliable method for assessing the bioequivalence of topical corticosteroids.
Tape Stripping
Tape stripping is a minimally invasive in vivo technique that involves the sequential removal of layers of the stratum corneum with adhesive tape to quantify the amount of drug that has penetrated the outermost layer of the skin. Studies have shown that tape stripping can be a reliable and reproducible method for assessing the bioequivalence of topical formulations.[6][7] Some research suggests that the results from tape stripping concur with data from the human skin blanching assay for corticosteroids like clobetasol propionate.[6][7]
Comparative Data Summary
| Assay Method | Principle | Key Performance Metrics | Advantages | Disadvantages |
| Skin Blanching Assay (Vasoconstrictor Assay) | In vivo measurement of corticosteroid-induced vasoconstriction (skin whitening). | Chromametric values (e.g., this compound Cream: 2.87)[2], Area Under the Blanching Curve (AUEC). | Measures a pharmacodynamic response, Accepted by regulatory agencies. | High variability (CV: 78-126% for some corticosteroids)[4][5], Subjective component if only visual assessment is used, Requires human subjects. |
| In Vitro Permeation Testing (IVPT) | In vitro measurement of drug permeation through excised human skin. | Flux (rate of permeation), Total amount permeated. | Lower variability (CV: 30-43% for some corticosteroids)[4][5], More sensitive to formulation differences, No human subjects required for the main study. | Does not measure a direct pharmacodynamic effect, Requires specialized equipment. |
| Tape Stripping | In vivo quantification of drug in the stratum corneum. | Amount of drug per tape strip, Drug concentration profile in the stratum corneum. | Minimally invasive, Good correlation with skin blanching assay shown for some corticosteroids.[6][7] | Can be technically challenging, Variability can be an issue if not well-controlled. |
Visualizing the Methodologies
To better understand the workflows and underlying principles of these assays, the following diagrams are provided.
References
- 1. Development of in vivo bioequivalence methodology for dermatologic corticosteroids based on pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparison of activity of different topical corticosteroid creams and ointments using a vasoconstriction assay: superiority of this compound over hydrocortisone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing topical bioavailability and bioequivalence: a comparison of the in vitro permeation test and the vasoconstrictor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of tape stripping with the human skin blanching assay for the bioequivalence assessment of topical clobetasol propionate formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of Hydrocortisone Butyrate in a 3D Skin Equivalent Model: A Placebo-Controlled Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hydrocortisone (B1673445) butyrate's performance against a placebo in a 3D skin equivalent model, drawing upon established anti-inflammatory mechanisms and clinical data. While direct placebo-controlled trials of hydrocortisone butyrate (B1204436) in a 3D skin equivalent are not extensively published, this document synthesizes data from human clinical trials and outlines the experimental protocols and signaling pathways relevant to such a study. This allows for an informed understanding of hydrocortisone butyrate's expected efficacy and provides a framework for designing and interpreting in vitro studies using 3D skin models.
Introduction to this compound
This compound is a mid-potency topical corticosteroid used for its anti-inflammatory, antipruritic, and vasoconstrictive effects in the treatment of various dermatoses.[1] Its efficacy stems from its ability to modulate complex inflammatory signaling pathways within the skin. 3D skin equivalents, which mimic the structure and function of human skin, offer a valuable platform for preclinical evaluation of topical drugs like this compound, providing insights into their mechanisms of action and therapeutic potential.
Data Summary: Clinical Efficacy of this compound
The following tables summarize the clinical efficacy of this compound 0.1% cream compared to placebo and other topical corticosteroids in patients with atopic dermatitis and chronic hand dermatitis. This data provides a benchmark for expected outcomes in a 3D skin equivalent model.
Table 1: Investigator's Assessment of Mean Total Lesion Scores in Atopic Dermatitis
| Treatment Group | Baseline (Mean Score) | Day 3 (Mean Score) | Day 7 (Mean Score) | Day 14 (Mean Score) |
| This compound 0.1% | 6.8 | 5.2 | 3.9 | 2.8* |
| Placebo | 6.7 | 6.1 | 5.5 | 4.9 |
*Statistically significant improvement compared to placebo.[2]
Table 2: Overall Improvement in Atopic Dermatitis
| Treatment Group | Significant Improvement (Day 14) |
| This compound 0.1% | Yes* |
| Placebo | No |
*Investigators and patients rated hydrocortisone buteprate significantly more effective than placebo.[2]
Table 3: Comparison of Mean Percentage of Hand Involvement in Chronic Dermatitis
| Treatment Comparison | Baseline (Mean %) | Final Visit (Mean %) | Change from Baseline (Mean %) |
| HB 0.1% vs FP 0.05% | HB: 31, FP: 31 | HB: 23, FP: 26 | HB: -8, FP: -5 |
| HB 0.1% vs PC 0.1% | HB: 42, PC: 41 | HB: 33, PC: 31 | HB: -9, PC: -10 |
| HB 0.1% vs MF 0.1% | HB: 31, MF: 32 | HB: 22, MF: 23 | HB: -10, MF: -9 |
HB: this compound; FP: Fluticasone Propionate; PC: Prednicarbate; MF: Mometasone Furoate. No statistically significant differences were observed between the paired treatments within each group, indicating comparable efficacy.[3]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in a 3D skin equivalent model are provided below.
3D Skin Equivalent Culture and Treatment
-
Model: A full-thickness skin model, such as EpiDermFT™ or a similar commercially available or in-house developed model, consisting of normal human-derived epidermal keratinocytes and dermal fibroblasts.
-
Culture Conditions: Tissues are cultured at the air-liquid interface in appropriate growth media according to the manufacturer's instructions.
-
Inflammatory Challenge: To induce an inflammatory state, the 3D skin models are treated with a cytokine cocktail (e.g., TNF-α and IL-1β) for 24-48 hours prior to treatment.
-
Treatment Application: this compound (e.g., 0.1% cream or a formulated solution) and a placebo (vehicle) are applied topically to the surface of the skin equivalents. A positive control, such as a potent corticosteroid, can also be included.
-
Incubation: Tissues are incubated for a specified period (e.g., 24, 48, or 72 hours) post-treatment.
Assessment of Anti-Inflammatory Effects
-
Cytokine Analysis: The culture medium is collected to measure the secretion of pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8, TNF-α) using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.
-
Gene Expression Analysis: Total RNA is extracted from the 3D skin models. Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to analyze the expression of genes encoding for inflammatory mediators.
-
Histology and Immunohistochemistry: Tissues are fixed, paraffin-embedded, and sectioned. Hematoxylin and eosin (B541160) (H&E) staining is used to assess morphological changes, such as epidermal thickness and spongiosis. Immunohistochemistry is performed to detect the expression and localization of inflammatory markers.
Barrier Function Assessment
-
Transepidermal Electrical Resistance (TEER): TEER is measured using a voltmeter to assess the integrity of the epidermal barrier. An increase in TEER indicates improved barrier function.
-
Nile Red Staining: Tissues are stained with Nile Red to visualize the lipid distribution in the stratum corneum, providing an indication of barrier integrity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in a 3D skin equivalent model.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for 3D Skin Model Study.
Conclusion
Based on its well-established anti-inflammatory mechanism and supporting clinical data, this compound is expected to demonstrate significant efficacy in reducing inflammation in a 3D skin equivalent model when compared to a placebo.[2][4] The experimental protocols outlined in this guide provide a robust framework for quantifying these effects, from changes in cytokine profiles and gene expression to the preservation of epidermal barrier function. The use of 3D skin models offers a powerful, ethical, and clinically relevant approach to further elucidate the therapeutic benefits of this compound and to screen for novel anti-inflammatory compounds.
References
- 1. This compound | C25H36O6 | CID 26133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of hydrocortisone buteprate 0.1% cream in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. Clinical experiences with hydrocortisone 17-butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UV-Vis Spectrophotometry for Quality Control of Hydrocortisone Butyrate
In the quality control of pharmaceutical formulations, the choice of analytical methodology is paramount to ensure product safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of corticosteroids like hydrocortisone (B1673445) butyrate (B1204436) due to its high resolution and sensitivity. However, alternative methods such as UV-Vis Spectrophotometry can offer advantages in terms of speed and cost-effectiveness for routine analysis. This guide provides a detailed comparison of a validated HPLC method with a UV-Vis Spectrophotometric method for the quality control of hydrocortisone butyrate, supported by experimental data and protocols.
Comparative Analysis of Method Performance
The selection of an analytical method for routine quality control hinges on a variety of performance parameters. Below is a summary of the validation data for a reversed-phase HPLC method and a UV-Vis Spectrophotometric method for the determination of this compound in a pharmaceutical cream.
| Performance Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Linearity (R²) | > 0.999 | 0.9995[1][2][3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.82%[1][2][3] |
| Precision (% RSD) | < 2.0% | Not explicitly stated, but method validated for precision[1][2][3] |
| Specificity | High (separates from degradation products and excipients) | Prone to interference from other UV-absorbing compounds |
| Limit of Detection (LOD) | Low (ng/mL range) | Higher than HPLC |
| Limit of Quantitation (LOQ) | Low (µg/mL range) | Higher than HPLC |
| Analysis Time per Sample | ~10-15 minutes | ~5 minutes |
| Cost per Analysis | Higher (solvents, column) | Lower |
| Instrumentation Complexity | High | Low |
Experimental Protocols
Detailed methodologies for the validation of both the HPLC and UV-Vis Spectrophotometric methods are provided below. These protocols are based on established analytical practices and guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
I. Validated HPLC Method for this compound
This method is designed for the accurate and precise quantification of this compound in pharmaceutical creams.
A. Chromatographic Conditions
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 242 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
B. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation:
-
Accurately weigh a portion of the cream equivalent to 1 mg of this compound.
-
Disperse the cream in 50 mL of methanol and sonicate for 15 minutes to extract the active ingredient.
-
Allow the solution to cool and dilute to 100 mL with methanol.
-
Filter the solution through a 0.45 µm nylon filter before injection.
-
C. Method Validation Protocol The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:
-
Specificity: Analyze blank cream base, a placebo formulation, and the drug product to demonstrate that there is no interference from excipients at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.
-
Accuracy: Perform recovery studies by spiking the placebo cream with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the drug product on the same day. The relative standard deviation (%RSD) should be less than 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two days should be less than 2.0%.
-
-
Robustness: Intentionally vary chromatographic parameters such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±2 nm) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.
II. UV-Vis Spectrophotometric Method for this compound
This method provides a simpler and faster alternative for the quantification of this compound, particularly in formulations with minimal interfering excipients.
A. Instrumental Parameters
-
Instrument: Double-beam UV-Vis Spectrophotometer
-
Wavelength of Maximum Absorbance (λmax): 242 nm[4]
-
Solvent (Blank): Methanol
B. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC method.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations ranging from 5 µg/mL to 25 µg/mL.
-
Sample Preparation: Prepare the sample extract as described for the HPLC method. Further dilute the filtered solution with methanol to obtain a theoretical concentration within the calibration range.
C. Method Validation Protocol
-
Specificity: Analyze the absorbance of the blank cream base and placebo formulation to ensure negligible absorbance at 242 nm.
-
Linearity: Measure the absorbance of the working standard solutions at 242 nm and construct a calibration curve. The correlation coefficient (R²) should be greater than 0.999.[1][2][3]
-
Accuracy: Perform recovery studies as described for the HPLC method. A recovery of 100.82% has been reported for a similar spectrophotometric method.[1][2][3]
-
Precision:
-
Repeatability: Analyze six replicate samples of the drug product and calculate the %RSD of the absorbance readings.
-
Intermediate Precision: Repeat the analysis on a different day to assess inter-day variability.
-
-
Robustness: Evaluate the effect of minor variations in the analytical procedure, such as different analysts or instruments.
Workflow and Process Visualization
To provide a clearer understanding of the analytical process, the following diagrams illustrate the logical flow of the HPLC method validation.
References
The Nexus of Lab and Clinic: Correlating In Vitro Potency with Clinical Efficacy of Hydrocortisone Butyrate
A Comparative Guide for Researchers and Drug Development Professionals
In the development of topical corticosteroids, establishing a clear line of sight from early-stage in vitro assessments to clinical performance is paramount. This guide provides a comprehensive comparison of the in vitro potency of hydrocortisone (B1673445) butyrate (B1204436) with its clinical efficacy, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and methodologies. Hydrocortisone butyrate, a mid-potency, non-halogenated corticosteroid, serves as a key example of the translation from laboratory benchmarks to therapeutic outcomes in the management of inflammatory skin conditions such as atopic dermatitis and psoriasis.
Unveiling the Mechanism: The Glucocorticoid Receptor Signaling Pathway
This compound exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects by activating the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the expression of target genes. This leads to the inhibition of pro-inflammatory cytokines and other inflammatory mediators.[1][2]
Caption: Glucocorticoid receptor signaling pathway for this compound.
From Benchtop to Bedside: A Workflow for Topical Corticosteroid Evaluation
The journey of a topical corticosteroid from a candidate molecule to a clinically approved treatment follows a structured path. This workflow diagram illustrates the key stages, from initial in vitro screening for potency to rigorous clinical trials to confirm efficacy and safety in patients.
Caption: Workflow for topical corticosteroid evaluation.
Quantitative Data Summary: In Vitro Potency vs. Clinical Efficacy
The following tables summarize the quantitative data from various in vitro potency assays and clinical efficacy studies for this compound and its comparators.
Table 1: In Vitro Potency of this compound and Comparators
| Assay Type | This compound | Comparator(s) | Key Findings | Reference(s) |
| Vasoconstrictor Assay (VCA) | Emax = 72 (for 0.01% concentration) | Betamethasone Butyrate Propionate (0.05%): Emax = 89 | Demonstrates mid-potency. The VCA response is a surrogate for in vivo bioavailability and correlates with clinical efficacy. | [3] |
| Vasoconstrictor Assay (VCA) | Sum Score (Cream): 47Sum Score (Ointment): 55Chromametric Value (Cream): 2.87Chromametric Value (Ointment): 3.26 | Hydrocortisone (Cream): 34Hydrocortisone (Ointment): 18Mometasone Furoate (Cream): 57Mometasone Furoate (Ointment): 50 | This compound demonstrates superior vasoconstrictor activity compared to hydrocortisone. | [4] |
| Collagen Synthesis Inhibition (in vivo) | ~63% reduction in PINP~55% reduction in PIIINP | Hydrocortisone: ~35% reductionBetamethasone: ~69% (PINP), ~62% (PIIINP) reduction | Indicates a lower atrophogenic potential compared to betamethasone, a higher potency corticosteroid. | [5] |
PINP: Aminoterminal propeptide of type I procollagen; PIIINP: Aminoterminal propeptide of type III procollagen. A greater reduction indicates a higher potential for skin atrophy.
Table 2: Clinical Efficacy of this compound in Atopic Dermatitis and Psoriasis
| Indication | Comparator(s) | Key Efficacy Endpoints & Results | Reference(s) |
| Atopic Dermatitis | Placebo | Significantly greater improvement in mean total lesion scores and overall improvement at days 3, 7, and 14 (p<0.05). | [6] |
| Atopic Dermatitis & Psoriasis | Triamcinolone (B434) Acetonide (0.1%), Hydrocortisone Acetate (B1210297) (1%) | Equal efficacy to triamcinolone acetonide in atopic dermatitis. Superior to both triamcinolone acetonide and hydrocortisone acetate in psoriasis. | [7] |
| Atopic Dermatitis & Psoriasis | Betamethasone 17-valerate (0.1%), Fluocinolone Acetonide (0.025%) | Efficacy was generally indistinguishable from these potent corticosteroids in both eczema and psoriasis. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays cited in this guide.
Vasoconstrictor Assay (Stoughton-McKenzie Assay)
The vasoconstrictor assay is a widely used in vivo method to determine the potency of topical corticosteroids by measuring their ability to cause skin blanching.[5]
-
Subjects: Healthy volunteers with normal skin on their forearms.
-
Procedure:
-
Small, defined areas on the volar aspect of the forearms are marked.
-
A standardized amount of the topical corticosteroid formulation is applied to each site.
-
The sites are often occluded with a dressing for a specified duration (e.g., 6-16 hours).
-
After the application period, the formulation is removed.
-
The degree of skin blanching (vasoconstriction) is visually assessed by trained, blinded observers at predetermined time points (e.g., 2, 6, 24 hours post-removal) using a graded scale (e.g., 0 for no blanching to 4 for maximal blanching).
-
Alternatively, a chromameter can be used for objective color measurement.[4][5]
-
-
Data Analysis: The blanching scores are plotted over time, and the area under the curve (AUC) or the maximal response (Emax) and the dose-duration to achieve 50% of the maximal response (ED50) are calculated to determine potency.[3]
Glucocorticoid Receptor (GR) Binding Affinity Assay
This in vitro assay measures the affinity of a corticosteroid for the glucocorticoid receptor, providing a direct measure of its potential to initiate a cellular response.
-
Preparation of Cytosolic GR:
-
Human cells expressing the glucocorticoid receptor (e.g., keratinocytes, lymphocytes) are cultured.
-
The cells are harvested and homogenized in a buffer to isolate the cytosolic fraction containing the GR.
-
-
Competitive Binding:
-
A constant concentration of a radiolabeled corticosteroid (e.g., [³H]-dexamethasone) is incubated with the cytosolic preparation.
-
Varying concentrations of the unlabeled test corticosteroid (e.g., this compound) are added to compete with the radiolabeled ligand for binding to the GR.
-
After incubation, the bound and free radiolabeled ligands are separated (e.g., by filtration or charcoal adsorption).
-
-
Data Analysis: The amount of radioactivity in the bound fraction is measured. The concentration of the test corticosteroid that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated to represent the binding affinity.
In Vitro Cytokine Inhibition Assay
This assay assesses the ability of a corticosteroid to suppress the production of pro-inflammatory cytokines in immune cells.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a specific T-cell line are cultured.
-
Stimulation: The cells are stimulated with a pro-inflammatory agent (e.g., phytohemagglutinin (PHA), lipopolysaccharide (LPS)) to induce cytokine production.
-
Treatment: The stimulated cells are treated with various concentrations of the test corticosteroid.
-
Incubation: The cells are incubated for a sufficient period to allow for cytokine synthesis and secretion.
-
Quantification: The concentration of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the corticosteroid that causes a 50% reduction in cytokine production (IC50) is calculated.
Correlation and Conclusion
The presented data indicates a strong positive correlation between the in vitro potency of this compound and its clinical efficacy. The vasoconstrictor assay, a functional in vivo bioassay, serves as a reliable surrogate for clinical anti-inflammatory activity.[5] The mid-potency of this compound observed in the VCA is consistent with its clinical effectiveness in treating moderate inflammatory dermatoses, where it often shows comparable efficacy to more potent corticosteroids but with a potentially more favorable safety profile, particularly concerning skin atrophy.[5][7][8] The ability of this compound to inhibit collagen synthesis to a lesser extent than higher-potency steroids further supports its classification and clinical utility.[5]
For researchers and drug developers, this comparative guide underscores the importance of a multi-faceted approach to evaluating topical corticosteroids. While in vitro assays provide essential early indicators of potency, their correlation with well-designed clinical trials ultimately validates their predictive value and informs the appropriate clinical application of these important therapeutic agents.
References
- 1. This compound | C25H36O6 | CID 26133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Comparison of activity of different topical corticosteroid creams and ointments using a vasoconstriction assay: superiority of this compound over hydrocortisone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Efficacy and safety of hydrocortisone buteprate 0.1% cream in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical experiences with hydrocortisone 17-butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrocortisone 17-Butyrate: A New Topical Corticosteroid Preliminary Report | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Hydrocortisone Butyrate
In the dynamic landscape of pharmaceutical research and development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling Hydrocortisone Butyrate, a potent corticosteroid. Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede the handling of this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on established safety data.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards.[1][2][3] A face shield may be required for operations with a high splash potential. | To protect against eye irritation or serious eye damage from dust or splashes.[1][4] |
| Skin Protection | - Gloves: Chemically impermeable gloves (e.g., butyl rubber) that comply with EN 374 standards.[5] A protection class of 5 or higher (breakthrough time > 240 minutes) is recommended for prolonged contact.[6] - Protective Clothing: A lab coat or long-sleeved clothing is mandatory.[5] For tasks with a higher risk of contamination, impervious clothing should be worn.[2][7] | To prevent skin irritation and absorption of the hazardous substance.[1] Open cuts or abraded skin should not be exposed.[6] |
| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][8] The need for more advanced respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), should be evaluated based on the level of potential exposure.[6] | To prevent inhalation of the powder, which can cause respiratory tract irritation.[8] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic workflow is crucial for minimizing the risk of exposure to this compound. The process should be conducted in a well-ventilated area, preferably within a chemical fume hood with a face velocity of at least 1 m/s.[6]
Experimental Workflow for Handling this compound
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential exposure to others. All waste must be handled in accordance with local, regional, and national hazardous waste regulations.[1][9]
Disposal Decision Logic for this compound Waste
Key Disposal Steps:
-
Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, must be segregated as hazardous waste.
-
Containment: Contaminated waste should be collected in a designated, clearly labeled, and sealed container to prevent leakage or dust generation.[1][6]
-
Spill Management:
-
Minor Spills: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[6] The vacuum cleaner must be fitted with a HEPA filter.[6] Place the collected material in a sealed container for disposal.[6]
-
Large Spills: Evacuate the area and alert emergency responders.[6] Only trained personnel with appropriate PPE should manage the cleanup.[6]
-
-
Final Disposal: Arrange for the disposal of hazardous waste through a licensed contractor, ensuring compliance with all relevant regulations. Do not empty into drains or release into the environment.[1][3] Unused or expired medicine should ideally be sent to a drug take-back program.[10] If not available, it can be disposed of in the trash after being mixed with an unappealing substance like coffee grounds or cat litter and placed in a sealed bag.[11][12][13]
By implementing these comprehensive safety and handling procedures, research institutions can foster a culture of safety and responsibility, ensuring the well-being of their personnel while advancing scientific discovery.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. lgcstandards.com [lgcstandards.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound|MSDS [dcchemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. morriscountynj.gov [morriscountynj.gov]
- 13. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
